2-(chloromethyl)-5-methyl-1H-benzimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYYRQILDVDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295657 | |
| Record name | 2-(chloromethyl)-5-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80567-68-6 | |
| Record name | 80567-68-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-5-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60295657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent synthesis mechanism, comprehensive experimental protocols, and a summary of quantitative data to aid in research and development.
Core Synthesis Route: Phillips-Ladenburg Condensation
The primary and most widely employed method for the synthesis of this compound is the Phillips-Ladenburg condensation. This reaction involves the condensation of 4-methyl-1,2-phenylenediamine with chloroacetic acid under acidic conditions. The acidic medium, typically hydrochloric acid, facilitates the formation of the benzimidazole ring.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound and its close analog, 2-(chloromethyl)-1H-benzimidazole. This data provides a comparative overview of reaction conditions and expected yields.
| Product | Starting Materials | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Reference |
| 2-(chloromethyl)-1H-benzimidazole | o-phenylenediamine, chloroacetic acid | 5 N HCl | 8 hours | Reflux | 79.2% | [1] |
| 2-(chloromethyl)-1H-benzimidazole | o-phenylenediamine, chloroacetic acid | 4 M HCl | 3-6 hours | 100-120°C | 87-93% | [2] |
| This compound | 4-methyl-1,2-phenylenediamine, chloroacetic acid | Ethanol | Not Specified | Ambient | 98% | [3] |
| Substituted 2-(chloromethyl)-1H-benzimidazoles | 4-substituted-o-phenylenediamine, chloroacetic acid | 4 N HCl | 4 hours | Reflux | Not specified | [4] |
Reaction Mechanism
The synthesis proceeds via a well-established condensation mechanism. The key steps are outlined below:
-
Protonation of Chloroacetic Acid: The carboxylic acid group of chloroacetic acid is protonated by the strong acid catalyst (HCl), increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon of chloroacetic acid.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
-
Proton Transfer and Water Elimination: A series of proton transfers and the elimination of a water molecule result in the formation of an N-acylated intermediate.
-
Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
-
Dehydration and Aromatization: Subsequent dehydration and proton loss lead to the formation of the stable, aromatic benzimidazole ring.
Experimental Protocols
Conventional Synthesis via Reflux in Hydrochloric Acid
This protocol is adapted from the synthesis of 2-(chloromethyl)-1H-benzimidazole and is a reliable method for obtaining the 5-methyl derivative.[1][4]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Chloroacetic acid
-
5 N Hydrochloric acid
-
Ammonium hydroxide solution (or other suitable base)
-
Deionized water
-
Ethanol or Methanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, combine 4-methyl-1,2-phenylenediamine and a slight molar excess of chloroacetic acid.
-
Add 5 N hydrochloric acid to the flask. The volume should be sufficient to dissolve the reactants upon heating.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with ammonium hydroxide solution until the pH is neutral. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure this compound.
Microwave-Assisted Synthesis
A more rapid synthesis can be achieved using microwave irradiation.
Materials:
-
4-methyl-o-phenylenediamine
-
Chloroacetic acid
-
Ethanol
-
Acetic anhydride
Equipment:
-
Microwave reactor
-
Microwave-safe reaction vessel with a stirrer
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4-methyl-o-phenylenediamine (0.004 mol) and chloroacetic acid (0.004 mol) in ethanol (20 mL).
-
Add acetic anhydride (2 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a power of 400 watts. Monitor the reaction completion by TLC.
-
After cooling, the product can be isolated and purified as described in the conventional method.
Experimental Workflow
The following diagram illustrates the general workflow for the conventional synthesis and purification of this compound.
References
physical and chemical properties of 2-(chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(chloromethyl)-5-methyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a critical class of compounds in medicinal chemistry, known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound, a key intermediate for the synthesis of various biologically active molecules.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClN₂ | [1][2] |
| Molecular Weight | 180.63 g/mol | [1][2] |
| CAS Number | 80567-68-6 | [2] |
Spectroscopic Properties
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR) for this compound are not available in the reviewed literature. For researchers synthesizing this compound, standard spectroscopic analyses would be required for full characterization.
Synthesis of this compound
A general and widely applicable method for the synthesis of 5-substituted-2-(chloromethyl)-1H-benzimidazoles is the condensation reaction between the corresponding o-phenylenediamine derivative and chloroacetic acid. This reaction is typically carried out under acidic conditions with heating.
General Experimental Protocol
A mixture of 4-methyl-1,2-phenylenediamine and an equimolar amount of chloroacetic acid is refluxed in the presence of an acid, commonly 4N hydrochloric acid. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base, such as ammonium hydroxide, to precipitate the product. The crude product can then be collected by filtration, washed, and purified by recrystallization.[3]
A specific synthesis of this compound was reported by Wilson and Hunt in the Australian Journal of Chemistry in 1983, though the detailed experimental protocol from this source could not be accessed for this guide.[2][4]
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the benzimidazole ring system and the reactive chloromethyl group.
-
Benzimidazole Ring: The benzimidazole core is a robust aromatic system. The nitrogen atoms can act as nucleophiles or be protonated. The ring is generally stable to a range of reaction conditions but can be susceptible to electrophilic substitution on the benzene ring.
-
Chloromethyl Group: The C-Cl bond in the chloromethyl group is highly activated towards nucleophilic substitution. This makes this compound a valuable electrophilic building block for introducing the 5-methyl-1H-benzimidazol-2-ylmethyl moiety into other molecules. Common nucleophiles that can displace the chloride ion include amines, thiols, and alkoxides.
The stability of the compound is generally good under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong bases and nucleophiles to prevent degradation.
The following diagram illustrates the key reactive sites of the molecule.
References
- 1. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Benzimidazole,2-(chloromethyl)-5-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. zh.mindat.org [zh.mindat.org]
Solubility Profile of 2-(chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key intermediate in the synthesis of various pharmaceutical compounds. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information, alongside detailed, generalized experimental protocols for determining the solubility of this compound. These methodologies are based on established practices for related benzimidazole derivatives and are intended to empower researchers to generate precise and reliable solubility data.
Introduction
This compound is a crucial building block in medicinal chemistry, forming the structural core of a wide array of biologically active molecules. Its solubility in various solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final drug products. An understanding of its solubility behavior is therefore paramount for efficient drug development and manufacturing processes.
Solubility Data
While precise quantitative solubility data for this compound is not extensively documented, qualitative descriptions of its solubility have been reported. The available information is summarized in the table below.
| Solvent | Temperature | Solubility | Source |
| Water | Not Specified | Moderately Soluble | [1] |
| Ethanol | Not Specified | Completely Soluble | [1] |
| Methanol | Not Specified | Completely Soluble | [1] |
It is important to note that terms like "moderately soluble" and "completely soluble" are qualitative. For rigorous scientific and development purposes, quantitative determination is necessary. The subsequent sections provide a framework for such experimental determination.
Experimental Protocol for Solubility Determination
The following is a generalized but detailed protocol for the quantitative determination of the solubility of this compound. This method is based on the common "shake-flask" or static gravimetric method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-determined calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
HPLC Method for Quantification
A general HPLC method suitable for the analysis of benzimidazole derivatives is outlined below. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector set at a wavelength of maximum absorbance for the compound (e.g., determined by UV-Vis spectrophotometry).
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound and generate a calibration curve by plotting peak area against concentration.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be fully characterized in the scientific literature, this guide provides the necessary qualitative information and a robust experimental framework for its determination. The detailed protocol for the static equilibrium method, coupled with a suitable HPLC analytical procedure, offers a clear path for researchers to generate the precise data required for advancing research and development involving this important chemical entity. The provided workflow diagram serves as a visual aid to streamline the experimental process.
References
Spectroscopic Profile of 2-(chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(chloromethyl)-5-methyl-1H-benzimidazole. The information detailed herein is essential for its identification, characterization, and application in synthetic chemistry and drug discovery. The data is presented in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate understanding and replication.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
The NMR data provides detailed information about the carbon and hydrogen framework of the molecule. The chemical shifts are influenced by the electron-donating methyl group at the 5-position and the electron-withdrawing chloromethyl group at the 2-position.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ) ppm | Assignment |
| ~12.6 (br s, 1H) | N-H |
| ~7.4 (s, 1H) | H-4 |
| ~7.3 (d, 1H) | H-7 |
| ~7.0 (d, 1H) | H-6 |
| ~4.9 (s, 2H) | -CH₂Cl |
| ~2.4 (s, 3H) | -CH₃ |
Note: Data is predicted based on analogs and spectroscopic principles.
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3400-3000 | N-H stretch (broad) | Medium-Strong |
| ~3050-3000 | Aromatic C-H stretch | Medium |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃, -CH₂Cl) | Medium-Weak |
| ~1625 | C=N stretch | Medium |
| ~1450 | Aromatic C=C stretch | Medium-Strong |
| ~1270 | C-N stretch | Medium |
| ~810 | C-H out-of-plane bend (aromatic) | Strong |
| ~750 | C-Cl stretch | Strong |
Note: Data is predicted based on analogs and spectroscopic principles.
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The molecular weight of this compound is 180.63 g/mol .[1]
| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |
| 182 | [M+2]⁺ (due to ³⁷Cl isotope) | Moderate |
| 180 | [M]⁺ (Molecular ion, due to ³⁵Cl isotope) | High |
| 145 | [M-Cl]⁺ | Moderate |
| 144 | [M-HCl]⁺ | High |
| 117 | [M-CH₂Cl]⁺ | Moderate |
Note: Data is predicted based on analogs and spectroscopic principles.
Experimental Protocols
Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are generalized protocols for the characterization of benzimidazole derivatives.
Synthesis of this compound
The synthesis of 5-substituted-2-(chloromethyl)-1H-benzimidazoles is typically achieved through the condensation of the corresponding 4-substituted-o-phenylenediamine with chloroacetic acid.[2]
-
Reaction Setup: A mixture of 4-methyl-o-phenylenediamine and chloroacetic acid in a 1:1.1 molar ratio is refluxed in 4N hydrochloric acid.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition: The instrument is operated in positive ion mode to observe the molecular ion and characteristic fragment ions. The data is plotted as relative intensity versus the mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
The following diagram illustrates the logical relationship of the spectroscopic data in identifying the final compound.
References
Biological Activity Screening of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile pharmacological potential of the benzimidazole scaffold. This document outlines the synthesis, experimental protocols for antimicrobial and anticancer screening, and summarizes the available quantitative data to facilitate further research and development in this area.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that are structurally analogous to naturally occurring nucleotides, allowing them to interact with various biopolymers. This structural feature has led to their investigation and development for a wide range of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The this compound core provides a reactive chloromethyl group at the 2-position, which serves as a versatile handle for the synthesis of a diverse library of derivatives through nucleophilic substitution reactions. The methyl group at the 5-position can influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile. This guide focuses on the screening of these derivatives to identify and characterize their potential as therapeutic agents.
Synthesis of this compound Derivatives
The foundational step in screening the biological activity of this class of compounds is their chemical synthesis. The general synthetic route to this compound and its subsequent derivatives is a multi-step process.
General Synthesis Protocol
The synthesis typically begins with the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction is commonly carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting this compound can then be further functionalized. A variety of nucleophiles, including amines, phenols, thiols, and other heterocyclic moieties, can be reacted with the chloromethyl group to yield a library of N-substituted, O-substituted, or S-substituted derivatives. Microwave-assisted synthesis has also been employed to improve reaction times and yields.
Biological Activity Screening
The synthesized this compound derivatives are subjected to a battery of in vitro assays to determine their biological potential. The primary areas of investigation for this class of compounds have been their antimicrobial and anticancer activities.
Antimicrobial Activity
The antimicrobial properties of these derivatives are typically assessed against a panel of pathogenic bacteria and fungi. The primary quantitative measure of antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Summary of In Vitro Antimicrobial Activity of 2-(chloromethyl)-1H-benzimidazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| VMKP 8 | Candida albicans | 12.5 | [1] |
| Derivative 2d | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 2e | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 3a | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 3b | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 3c | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 4d | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 4e | Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | 6.2 | [1] |
| Derivative 2d | Escherichia coli | 3.1 | [1] |
| Derivative 2e | Escherichia coli | 3.1 | [1] |
| Derivative 3a | Escherichia coli | 3.1 | [1] |
| Derivative 3b | Escherichia coli | 3.1 | [1] |
| Derivative 3c | Escherichia coli | 3.1 | [1] |
| Derivative 4d | Escherichia coli | 3.1 | [1] |
| Derivative 4e | Escherichia coli | 3.1 | [1] |
| Derivative 3d | Gram-positive and Gram-negative bacteria | 3.1 | [1] |
| Derivative 3e | Gram-positive and Gram-negative bacteria | 3.1 | [1] |
Note: The table summarizes data for the broader class of 2-(chloromethyl)-1H-benzimidazole derivatives due to limited specific data on 5-methyl substituted compounds.
Anticancer Activity
The anticancer potential of these derivatives is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the cytotoxic effects of these compounds.
Table 2: Summary of In Vitro Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8e (Benzimidazolyl-linked triazolotriazine) | HepG2 (Hepatocellular carcinoma) | 5.13 | [2] |
| N,2,6-Trisubstituted 1H-benzimidazole derivatives | Various cancer cell lines | Good activity | [3] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Five tested cell lines | 1.84 - 10.28 (µg/mL) | [4] |
| 2-substituted benzimidazole derivatives | HCT116, MCF7 | Good docking scores and activity | [5] |
| 2-substituted benzimidazole derivatives | HEPG2, MCF7, HCT 116 | <10 (µg/mL) | [6] |
Note: The table includes data for a range of substituted benzimidazole derivatives to provide a broader context of their anticancer potential.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of biological activity data.
Synthesis of 2-(chloromethyl)-1H-benzimidazole
A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is refluxed in 5 N HCl (60 mL) for 8 hours.[7] The reaction mixture is then cooled and neutralized with ammonia. The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel.[7]
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
-
Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration.
-
Preparation of Microtiter Plates: Add a suitable broth medium to all wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of the compound across the plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the wells with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9][10]
Anticancer Screening: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][12][13][14]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.[11][12][13][14]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
While specific signaling pathway data for this compound derivatives is limited, the broader class of benzimidazoles has been shown to exert its anticancer effects through various mechanisms. These include the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[2] Some derivatives have also been shown to induce apoptosis, the programmed cell death, in cancer cells.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Caption: Postulated mechanism of action for anticancer benzimidazole derivatives targeting the VEGFR-2 signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for biological screening. While the available data on the 5-methyl substituted derivatives is still emerging, the broader class of benzimidazoles has demonstrated significant potential as both antimicrobial and anticancer agents. This guide provides the foundational knowledge and standardized protocols necessary for researchers to further explore the therapeutic utility of this interesting class of molecules. Future work should focus on the systematic synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. protocols.io [protocols.io]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
Potential Therapeutic Targets of 2-(Chloromethyl)-5-methyl-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of 2-(chloromethyl)-5-methyl-1H-benzimidazole. While direct biological data on this specific compound is limited in publicly accessible literature, this document extrapolates its potential therapeutic targets based on extensive research into closely related benzimidazole derivatives. The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. This guide details the synthetic protocols, summarizes key biological activity data from analogous compounds, and outlines the experimental procedures used to evaluate these activities. Furthermore, it visualizes potential mechanisms of action and experimental workflows to aid in the design of future research and drug development efforts.
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction, a variation of the Phillips benzimidazole synthesis, is acid-catalyzed and results in the formation of the benzimidazole ring system.
Experimental Protocol: Synthesis via Phillips Condensation
This protocol is adapted from the established synthesis of similar 2-(chloromethyl)benzimidazoles.[1][2]
Materials:
-
4-methyl-o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide solution or sodium hydroxide (NaOH) solution
-
Methanol or ethanol
-
Water
Procedure:
-
A mixture of 4-methyl-o-phenylenediamine (1 molar equivalent) and chloroacetic acid (1.2-1.5 molar equivalents) is prepared.
-
4N HCl is added to the mixture to act as a catalyst and solvent.
-
The reaction mixture is refluxed for 3 to 6 hours at a temperature of 100-120°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The aqueous solution is neutralized with a base, such as ammonium hydroxide or a dilute NaOH solution, with vigorous stirring until a pH of 8-9 is reached, leading to the precipitation of the product.
-
The precipitate is collected by suction filtration and washed with water to remove any remaining salts.
-
The crude product is then dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield this compound.
Potential Therapeutic Targets and Biological Activities
The therapeutic potential of this compound is inferred from the extensive research on its derivatives and the broader class of benzimidazole compounds. The reactive chloromethyl group at the 2-position serves as a versatile handle for the synthesis of a wide array of derivatives with diverse biological activities. The primary areas of therapeutic interest are antifungal, antimicrobial, and anticancer applications.
Antifungal Activity
Derivatives of 2-(chloromethyl)-1H-benzimidazole have demonstrated significant antifungal activity against various phytopathogenic fungi.[1][2][3][4][5] The mechanism of action for many antifungal benzimidazoles involves the disruption of microtubule assembly by binding to β-tubulin, which is crucial for fungal cell division.
Table 1: Antifungal Activity of 2-(chloromethyl)-1H-benzimidazole Derivatives
| Compound ID | Fungal Species | IC50 (µg/mL) | Reference |
| 4m | Colletotrichum gloeosporioides | 20.76 | [1][3] |
| Alternaria solani | 27.58 | [1][3] | |
| Fusarium solani | 18.60 | [1][3] | |
| 5b | Cytospora sp. | 30.97 | [1][3] |
| Colletotrichum gloeosporioides | 11.38 | [1][3] | |
| Botrytis cinerea | 57.71 | [1][3] | |
| Fusarium solani | 40.15 | [1][3] | |
| 7f | Botrytis cinerea | 13.36 | [1][3] |
This protocol is based on the methodology used to evaluate the antifungal activity of benzimidazole derivatives against phytopathogenic fungi.[1]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Acetone (as a solvent for the test compound)
-
Sterilized Petri dishes
-
Mycelial plugs of the test fungi
-
Incubator
Procedure:
-
The test compound, this compound, is dissolved in acetone to prepare a stock solution.
-
The stock solution is mixed with molten PDA medium at approximately 55°C to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL).
-
The PDA medium containing the test compound is poured into sterilized Petri dishes.
-
A mycelial plug (typically 4-5 mm in diameter) is taken from the edge of an actively growing culture of the test fungus and placed at the center of the agar plate.
-
Plates are incubated at a suitable temperature (e.g., 25 ± 1°C).
-
The diameter of the fungal colony is measured after a specified incubation period (e.g., 3-5 days).
-
The percentage of growth inhibition is calculated relative to a control plate containing only the solvent.
-
The IC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is determined from the dose-response curve.
Antimicrobial Activity
Table 2: Antibacterial Activity of 2-chloromethyl-1H-benzimidazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| VMKP 8 | Candida albicans | 12.5 | [3] |
| Derivative 26 | Candida albicans | 12.5 | [3] |
This is a standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Test compound solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using MHB.
-
Each well is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The benzimidazole scaffold is present in numerous anticancer agents, and its derivatives have been shown to target various hallmarks of cancer. The potential anticancer mechanisms of this compound can be inferred from studies on related compounds.
-
Tubulin Polymerization: Many benzimidazole derivatives, such as albendazole and mebendazole, exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Topoisomerase Inhibition: Some benzimidazole derivatives can act as topoisomerase I poisons, trapping the enzyme-DNA complex and leading to DNA strand breaks and cell death.
-
Kinase Inhibition: Benzimidazoles have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as Casein Kinase 2 (CK2).
-
Epigenetic Modulation: There is emerging evidence that benzimidazole-containing compounds can target epigenetic regulators, such as lysine demethylases (KDMs), which are often dysregulated in cancer.
Table 3: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | [6] |
| DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | [6] | |
| H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | [6] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Potential anticancer mechanisms of benzimidazole derivatives.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Chloromethyl)-5-methyl-1H-benzimidazole: A Core Building Block for Organic and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound featuring a benzene ring fused to an imidazole ring, with a chloromethyl group at the 2-position and a methyl group at the 5-position. This molecule serves as a pivotal building block in synthetic organic chemistry, primarily due to the reactive chloromethyl group which allows for facile derivatization. The benzimidazole scaffold itself is a "privileged structure" in medicinal chemistry, as it is a constituent of naturally occurring compounds like Vitamin B12 and is known to interact with numerous biological targets. Consequently, derivatives of this compound are of significant interest in the development of novel therapeutic agents and functional materials.[1][2][3] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, supported by detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While specific experimental data for this substituted analog is not widely published, the data for the parent compound, 2-(chloromethyl)-1H-benzimidazole, provides a reliable reference point.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 80567-68-6 | [4] |
| Molecular Formula | C₉H₉ClN₂ | [4] |
| Molecular Weight | 180.63 g/mol | [4] |
| Appearance | White to yellow solid/powder | |
| Melting Point | 146-148 °C (dec.) (for unsubstituted analog) |
Table 2: Spectroscopic Data (Reference: 2-(chloromethyl)-1H-benzimidazole)
| Technique | Data Interpretation | Reference |
| ¹H NMR | δ ~12.50 (s, 1H, NH), ~7.54 (m, 2H, Ar-H), ~7.16 (m, 2H, Ar-H), ~4.91 (s, 2H, CH₂). Note: For the 5-methyl analog, the aromatic signals would be more complex, and a singlet for the methyl group (CH₃) would appear around δ 2.4 ppm. | [5] |
| ¹³C NMR | δ ~150.1, ~141.6, ~138.0, ~124.1, ~116.5, ~42.1 (CH₂Cl). Note: For the 5-methyl analog, an additional signal for the methyl carbon would appear around δ 21.4 ppm, and the aromatic carbon signals would be shifted. | [5][6] |
| FTIR (KBr) | ~3211 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1450 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (Ar C-H bend). Note: The 5-methyl analog would also show aliphatic C-H stretching around 2920 cm⁻¹. | [5][7] |
| Mass Spec (EI) | m/z 166 (M⁺), 131 (M⁺ - Cl), 104, 77. Note: For the 5-methyl analog, the molecular ion peak would be at m/z 180/182. | [5][8] |
Synthesis of the Core Building Block
The most common and reliable method for synthesizing this compound is the Phillips condensation reaction. This involves the cyclocondensation of 4-methyl-o-phenylenediamine (3,4-diaminotoluene) with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid, which acts as both a catalyst and a solvent.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. 1H-Benzimidazole,2-(chloromethyl)-5-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
The Lynchpin of Synthesis: A Technical Guide to the Reactivity of the Chloromethyl Group in 2-(Chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among the plethora of benzimidazole derivatives, 2-(chloromethyl)-5-methyl-1H-benzimidazole stands out as a pivotal intermediate, prized for its versatile reactivity. The presence of a chloromethyl group at the 2-position provides a highly reactive electrophilic site, enabling a diverse range of chemical transformations and facilitating the synthesis of extensive compound libraries for drug discovery and development. This technical guide delves into the core reactivity of this valuable building block, providing insights into its synthesis, key reactions, and biological significance, supported by experimental data and mechanistic visualizations.
Synthesis of the Core Scaffold
The primary and most common method for the synthesis of this compound involves the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction is typically carried out under acidic conditions, with hydrochloric acid being the most frequently employed catalyst, followed by neutralization to precipitate the product.
Experimental Protocol: Synthesis of this compound
A mixture of 4-methyl-o-phenylenediamine and chloroacetic acid is refluxed in 4N hydrochloric acid for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with an aqueous solution of ammonium hydroxide or sodium bicarbonate, leading to the precipitation of the crude product. The resulting solid is then filtered, washed with water, and purified by recrystallization, typically from an ethanol/water mixture, to yield this compound. A reported synthesis in ethanol at ambient temperature showed a high yield of 98%.
The Cornerstone of Reactivity: Nucleophilic Substitution
The exceptional utility of this compound stems from the high reactivity of the chloromethyl group towards nucleophilic substitution. The chlorine atom, being a good leaving group, is readily displaced by a wide array of nucleophiles, providing a straightforward and efficient route to a vast number of 2-substituted-5-methyl-1H-benzimidazole derivatives. This reactivity is the linchpin for the generation of diverse molecular architectures with a wide spectrum of biological activities.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is one of the most extensively utilized transformations. These reactions typically proceed under basic conditions to neutralize the hydrogen chloride formed during the reaction. Common bases include potassium carbonate, triethylamine, or an excess of the reacting amine. The choice of solvent is often polar aprotic, such as dimethylformamide (DMF) or acetonitrile.
Table 1: Synthesis of 2-((Arylamino)methyl)-5-methyl-1H-benzimidazole Derivatives
| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Aniline | K2CO3, KI | DMF | Microwave, 3-4 min | 60 | |
| p-Nitroaniline | K2CO3, KI | DMF | Microwave, 3-4 min | 70 | |
| p-Aminophenol | K2CO3, KI | DMF | Microwave, 3-4 min | - | |
| p-Aminobenzoic acid | K2CO3, KI | DMF | Microwave, 3-4 min | - | |
| Sulphanilamide | K2CO3, KI | DMF | Microwave, 3-4 min | - | |
| Various aromatic amines | KOH | Ethanol | Reflux, 6h then 2h with base | - | |
| Various aromatic amines | K2CO3, KI | DMF | Reflux, 16h | - |
Experimental Protocol: General Procedure for Reaction with Aromatic Amines
To a solution of 2-(chloromethyl)-1H-benzimidazole (a general precursor) in dimethylformamide (DMF), potassium carbonate (K2CO3) and a catalytic amount of potassium iodide (KI) are added. The mixture is stirred at room temperature before the addition of the respective aromatic amine. The reaction is then subjected to microwave irradiation for 3-4 minutes. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is then dried and concentrated to yield the crude product, which is purified by recrystallization.
Caption: Nucleophilic substitution with amines.
Reactions with Phenolic and Thiophenolic Nucleophiles
Similar to amines, phenols and thiophenols readily react with this compound to form the corresponding ether and thioether linkages, respectively. These reactions are also typically performed in the presence of a base to deprotonate the phenol or thiol, thereby increasing its nucleophilicity.
Table 2: Synthesis of 2-((Phenoxymethyl)/(Phenylthiomethyl))-5-methyl-1H-benzimidazole Derivatives
| Nucleophile | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Various Phenols | K2CO3 | Acetone | Reflux, 8h | Good to Excellent | |
| Dithiocarbamates | - | - | - | - |
Experimental Protocol: General Procedure for Reaction with Phenols
To a solution of 2-(chloromethyl)-1-methyl-benzimidazole (a related precursor) and a substituted phenol in dry acetone, anhydrous potassium carbonate is added. The mixture is then refluxed for 8 hours. After cooling and filtration, the solvent is evaporated, and the crude product is purified by column chromatography to afford the desired 2-((phenoxymethyl)) derivative.
Caption: Nucleophilic substitution with phenols and thiols.
Biological Significance and Mechanistic Insights
Derivatives of this compound have been reported to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. This broad spectrum of activity underscores the importance of this scaffold in drug discovery.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzimidazole derivatives. The mechanism of action often involves the inhibition of key enzymes or proteins involved in cell proliferation and survival. For instance, certain benzimidazole derivatives have been shown to act as microtubule inhibitors, arresting the cell cycle and inducing apoptosis. Others have been identified as inhibitors of protein kinases, such as CK1δ, or as DNA intercalating agents.
Caption: Potential anticancer mechanisms of action.
Enzyme Inhibition
The benzimidazole scaffold has been successfully employed in the design of inhibitors for various enzymes. For example, derivatives of 5,6-dichloro-2-methyl-1H-benzimidazole have shown potent urease inhibitory activity. The ability of the benzimidazole core to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the active site of an enzyme is a key factor in its success as a pharmacophore.
Caption: Drug discovery workflow for enzyme inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. The reactivity of its chloromethyl group, primarily through nucleophilic substitution reactions, provides a robust platform for the synthesis of diverse libraries of compounds. The demonstrated broad-spectrum biological activity of the resulting derivatives, particularly in the realm of anticancer and enzyme inhibition, solidifies the importance of this scaffold in the ongoing quest for novel therapeutic agents. A thorough understanding of its reactivity and synthetic applications is therefore crucial for researchers and scientists in the field of drug development.
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 2-(Chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details the nucleophilic substitution reactions at the chloromethyl group and explores the predicted electrophilic substitution patterns on the benzimidazole core. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and modification of benzimidazole-based compounds.
Nucleophilic Substitution Reactions: A Versatile Handle for Derivatization
The 2-(chloromethyl) group in this compound is highly susceptible to nucleophilic attack, providing a convenient and efficient route for the introduction of a wide variety of functional groups. This reactivity is central to the utility of this compound as a scaffold in drug discovery and other applications.
The general mechanism for nucleophilic substitution at the 2-(chloromethyl) position is a standard SN2 reaction. A nucleophile (Nu:-) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion as a leaving group.
Reactions with Amine Nucleophiles
The reaction of this compound with various primary and secondary amines, as well as other nitrogen-containing nucleophiles, is a widely employed method for the synthesis of novel benzimidazole derivatives. These reactions are typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated.
Table 1: Synthesis of 2-(Aminomethyl)-5-methyl-1H-benzimidazole Derivatives
| Nucleophile | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | K2CO3, KI | DMF | Microwave, 3-4 min | N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)aniline | 60 | [1] |
| p-Nitroaniline | K2CO3, KI | DMF | Microwave, 3-4 min | N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-4-nitroaniline | 70 | [1] |
| p-Aminobenzoic acid | K2CO3, KI | DMF | Microwave, 3-4 min | 4-(((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzoic acid | - | [1] |
| p-Aminophenol | K2CO3, KI | DMF | Microwave, 3-4 min | 4-(((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)phenol | - | [1] |
| Sulphanilamide | K2CO3, KI | DMF | Microwave, 3-4 min | 4-amino-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)benzenesulfonamide | - | [1] |
| Various Arylamines | Triethylamine | DMF | - | 2-(arylaminomethyl)-5-methyl-1H-benzimidazoles | 55-85 | [2] |
Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 2-(Aminomethyl)-5-methyl-1H-benzimidazole Derivatives [1]
-
To a 250 mL beaker, add this compound (1.81 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and dimethylformamide (DMF, 20 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a catalytic amount of potassium iodide (a pinch).
-
Add the respective aromatic amine (10 mmol).
-
Cover the beaker and place it in a microwave oven at a medium-low power level for 3-4 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Reactions with Thiol Nucleophiles
Sulfur nucleophiles readily react with this compound to form thioether derivatives. These reactions are often carried out in the presence of a base to deprotonate the thiol.
Table 2: Synthesis of 2-((Thio)methyl)-5-methyl-1H-benzimidazole Derivatives
| Nucleophile | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 5-(un)substituted-2-mercapto-1H-benzimidazole | Sodium | Methanol | - | bis-benzimidazole derivatives | - | [2] |
| Dithiocarbamates | - | Methanol | Reflux | S-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl) dithiocarbamates | - | [3] |
Experimental Protocol: Synthesis of bis-Benzimidazole Derivatives [2]
-
In a suitable flask, dissolve 5-methyl-2-mercapto-1H-benzimidazole in methanol.
-
Add an equimolar amount of sodium metal to generate the sodium thiolate in situ.
-
To this solution, add an equimolar amount of this compound.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Triturate the residue with water, filter the solid, and wash with water.
-
Recrystallize the crude product from a suitable solvent.
Reactions with Oxygen Nucleophiles
Phenols and alcohols can also act as nucleophiles, leading to the formation of ether linkages. These reactions typically require a base to deprotonate the hydroxyl group.
Table 3: Synthesis of 2-((Aryloxy)methyl)-5-methyl-1H-benzimidazole Derivatives
| Nucleophile | Base | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Phenol derivatives | - | - | - | 2-((Aryloxy)methyl)-5-methyl-1H-benzimidazoles | - | [3] |
Electrophilic Substitution Reactions: Reactivity of the Benzimidazole Core
While the nucleophilic substitution at the 2-(chloromethyl) group is well-documented, the electrophilic substitution on the aromatic ring of this compound is less explored in the literature. However, based on the known reactivity of benzimidazole and its derivatives, we can predict the likely outcomes of such reactions.
The benzimidazole ring system is susceptible to electrophilic attack on the benzene ring. The position of substitution is directed by the existing substituents. In this compound, we have a methyl group at the 5-position and the imidazole ring fused at the 4 and 5 positions. The methyl group is an activating, ortho-, para-director. The imidazole moiety is generally considered to be activating towards electrophilic substitution on the fused benzene ring.
Based on the directing effects of the methyl group and the imidazole ring, electrophilic substitution is expected to occur at the 4, 6, and 7 positions.
Predicted Nitration
Nitration of benzimidazoles is a common electrophilic substitution reaction. For 5-methylbenzimidazole derivatives, nitration has been shown to occur on the benzene ring. For instance, the nitration of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one with a mixture of potassium nitrate and sulfuric acid yields the 4,6,7-trinitro derivative. This suggests that the 4, 6, and 7 positions are activated towards nitration.
Predicted Reaction:
Nitration of this compound with a nitrating agent (e.g., HNO3/H2SO4) is expected to yield a mixture of mono-, di-, and possibly tri-nitro derivatives, with substitution occurring at the 4, 6, and 7 positions. The stability of the 2-(chloromethyl) group under strong acidic conditions is a critical factor and may lead to side reactions.
Predicted Halogenation
Halogenation (e.g., bromination or chlorination) is another common electrophilic aromatic substitution. The reaction of benzimidazoles with halogens in the presence of a Lewis acid or in an acidic medium typically results in substitution on the benzene ring. For this compound, halogenation is predicted to occur at the 4, 6, and 7 positions.
Predicted Sulfonation and Friedel-Crafts Reactions
Sulfonation and Friedel-Crafts reactions on the benzimidazole ring are also possible. However, the conditions required for these reactions (strong acids and Lewis acids) may be harsh for the 2-(chloromethyl) group, potentially leading to decomposition or polymerization.
Visualizations
Reaction Pathways and Workflows
Caption: General experimental workflow for nucleophilic substitution.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole and its subsequent derivatization. The methodologies are compiled from established literature and are intended to guide researchers in the preparation of these compounds, which are of significant interest due to their potential biological activities, particularly as antifungal agents.[1][2][3][4]
Synthesis of the Key Intermediate: this compound
The foundational step in the synthesis of the target derivatives is the preparation of the this compound scaffold. This is typically achieved through the condensation of 4-methyl-o-phenylenediamine with chloroacetic acid.
Reaction Scheme:
Experimental Protocol:
A general and effective method for this synthesis is the Phillips condensation reaction.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol).
-
Acidic Medium: Add 10 mL of 4N hydrochloric acid to the flask.[3][6]
-
Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain this temperature for 4-8 hours.[1][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture to a pH of 7-9 by the dropwise addition of an aqueous ammonia solution or dilute sodium hydroxide.[1][5] This will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture to yield the final product.[6]
Quantitative Data Summary:
The following table summarizes typical reaction parameters and outcomes for the synthesis of related benzimidazole derivatives.
| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| o-phenylenediamine | Chloroacetic Acid | 5N HCl | 8 h | 79.2 | 152-154 | [1] |
| 4-nitro-2-amino-1-N-methylaniline | Chloroacetic Acid | 4N HCl | 4 h | 71 | 180-182 | [1] |
| 4-substituted-O-phenylenediamine | Chloroacetic Acid | 4N HCl | 4 h | - | - | [6] |
Synthesis of this compound Derivatives
The 2-(chloromethyl) group of the benzimidazole core is a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
General Reaction Scheme:
Experimental Protocol (Example with an Amine Nucleophile):
This protocol describes a general procedure for the reaction of this compound with an aromatic amine.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and the desired aromatic amine (1-1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.[6][7]
-
Base: Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 mmol) to the mixture to act as a proton scavenger.[6][7] A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction.[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the nucleophile. The reaction can also be carried out under microwave irradiation for a shorter reaction time (e.g., 3-4 minutes at a medium-low power level).[7]
-
Work-up: Once the reaction is complete (monitored by TLC), pour the reaction mixture into cold water.[7]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final derivative.
Quantitative Data for Derivative Synthesis:
The following table presents data for the synthesis of various benzimidazole derivatives from their 2-(chloromethyl) precursors.
| Derivative Type | Nucleophile | Base | Solvent | Yield (%) | Reference |
| 2-(Arylamino)methyl | Arylamine | Triethylamine | DMF | 55-85 | [6] |
| 2-((4-nitro-phenyl)-aminomethyl) | p-nitroaniline | K₂CO₃, KI | DMF | 70 | [7] |
| 2-((4-carboxy-phenyl)-aminomethyl) | p-aminobenzoic acid | K₂CO₃, KI | DMF | - | [7] |
| 2-((4-hydroxy-phenyl)-aminomethyl) | p-aminophenol | K₂CO₃, KI | DMF | - | [7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.
Caption: General workflow for the two-step synthesis of this compound derivatives.
Potential Biological Signaling Pathway
Benzimidazole derivatives have been reported to exhibit antifungal activity, which may involve the disruption of essential fungal cellular processes. While the precise mechanism for these specific derivatives is a subject of ongoing research, a plausible pathway involves the inhibition of fungal-specific enzymes or pathways.
Caption: A diagram of potential antifungal mechanisms of action for benzimidazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes & Protocols: Leveraging 2-(chloromethyl)-5-methyl-1H-benzimidazole for the Development of Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antifungal agents derived from 2-(chloromethyl)-5-methyl-1H-benzimidazole. This document outlines the synthetic pathways, antifungal screening methodologies, and key structure-activity relationship (SAR) insights to guide the development of potent and selective antifungal compounds.
Introduction
The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its broad spectrum of biological activities, including antifungal properties. The 2-(chloromethyl) substituted benzimidazoles, particularly this compound, serve as versatile starting materials for the synthesis of a diverse library of derivatives. The reactive chloromethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various pharmacophores to modulate the antifungal potency and spectrum of activity.
The primary mechanism of action for many benzimidazole-based antifungals involves the inhibition of fungal microtubule assembly by binding to β-tubulin.[1] This disruption of the cytoskeleton interferes with essential cellular processes like nuclear division, leading to fungal cell death.[1] Another key target for azole-containing benzimidazole derivatives is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane.[2][3][4]
This document details the synthesis of various derivatives from 2-(chloromethyl)-1H-benzimidazole and its analogs, summarizes their antifungal efficacy, and provides standardized protocols for their preparation and biological evaluation.
Data Presentation: Antifungal Activity of Benzimidazole Derivatives
The following table summarizes the in vitro antifungal activity of various benzimidazole derivatives synthesized from 2-(chloromethyl)-1H-benzimidazole and its analogs. The data is presented as the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) in µg/mL against a panel of pathogenic fungi.
| Compound ID | Modification on Benzimidazole Core | Fungal Strain | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| 4m | 1-Methyl, 2-((unsubstituted-phenoxy)methyl) | C. gloeosporioides | 20.76 | - | [5][6] |
| A. solani | 27.58 | - | [5][6] | ||
| F. solani | 18.60 | - | [5][6] | ||
| 7f | 1-Methyl, 5-Nitro, 2-((4-chlorophenoxy)methyl) | B. cinerea | 13.36 | - | [6][7] |
| 5b | 1-Methanesulfonyl, 2-chloromethyl | C. gloeosporioides | 11.38 | - | [6][7] |
| Cytospora sp. | 30.97 | - | [6][7] | ||
| B. cinerea | 57.71 | - | [6][7] | ||
| F. solani | 40.15 | - | [6][7] | ||
| VMKP 8 | Derivative of 2-chloromethyl-1H-benzimidazole | C. albicans | - | 12.5 | [8] |
| 6f | Phenylhydrazone derivative | R. solani | 1.20 (EC50) | - | [9] |
| M. oryzae | 1.85 (EC50) | - | [9] | ||
| 8a | Chrysanthemum acid moiety | B. cinerea | Approx. equal to Thiabendazole | - | [10] |
| S. sclerotiorum | Twice as active as Thiabendazole | - | [10] | ||
| Bisbenzimidazole Derivatives | Alkylated bisbenzimidazoles | Various Candida and Aspergillus species | - | 0.975 - 15.6 | [11] |
| Benzimidazole-1,3,4-oxadiazole Hybrids (4h, 4p) | Hybrid compounds | C. albicans | - | 1.95 | [3] |
| Benzimidazole-1,2,4-triazole Hybrids (6b, 6i, 6j) | Hybrid compounds | C. glabrata | - | 0.97 | [4][12] |
Experimental Protocols
Protocol 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
This protocol describes the synthesis of the key starting material, 2-(chloromethyl)-1H-benzimidazole, from o-phenylenediamine and chloroacetic acid.[5][13]
Materials:
-
o-phenylenediamine
-
Chloroacetic acid
-
5 N Hydrochloric acid (HCl)
-
Ammonia solution
-
Petroleum ether
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
A mixture of o-phenylenediamine (e.g., 7.56 g, 70 mmol) and chloroacetic acid (e.g., 7.56 g, 80 mmol) is taken in a round-bottom flask containing 5 N HCl (60 mL).[5]
-
The reaction mixture is refluxed in an oil bath for 8 hours.[5][13]
-
After reflux, the mixture is cooled to room temperature.
-
The cooled solution is neutralized with ammonia solution until a neutral pH is achieved.[5][13]
-
The resulting yellow precipitate is collected by filtration and washed thoroughly with water.[5]
-
The crude product is purified by column chromatography on silica gel using a petroleum ether-acetone (3:1) solvent system to yield 2-(chloromethyl)-1H-benzimidazole as a yellow solid.[5]
Protocol 2: Synthesis of N-substituted 2-(chloromethyl)benzimidazole Derivatives
This protocol details the general procedure for the N-alkylation or N-acylation of the benzimidazole ring.[5][13]
Materials:
-
2-(chloromethyl)-1H-benzimidazole
-
Anhydrous toluene or acetone
-
Alkylating agent (e.g., dimethyl sulfate) or Acylating agent (e.g., acetyl chloride, methanesulfonyl chloride)
-
Triethylamine (for acylation)
-
Chloroform or Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure for N-methylation:
-
To a solution of 2-(chloromethyl)-1H-benzimidazole (e.g., 1.01 g, 6.07 mmol) in anhydrous toluene (10 mL), add dimethyl sulfate (e.g., 0.63 mL, 6.67 mmol) dropwise at room temperature.[5]
-
Reflux the reaction mixture in an oil bath for 3 hours.[5]
-
After cooling, add water (10 mL) and basify the mixture with ammonia.[5]
-
Extract the product with chloroform (3 x 20 mL).[5]
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-methylated product.
Procedure for N-acylation:
-
To a solution of 2-(chloromethyl)-1H-benzimidazole (e.g., 166.5 mg, 1 mmol) and triethylamine (0.13 mL, 0.9 mmol) in dry acetone (10 mL) at 0 °C, add the acyl chloride (e.g., acetyl chloride, 0.9 mmol) dropwise.[13]
-
Stir the mixture at 0 °C for 12 hours.[13]
-
Concentrate the mixture under vacuum and purify by column chromatography on silica gel using a petroleum ether-ethyl acetate solvent system to obtain the N-acylated product.[13]
Protocol 3: Synthesis of 2-substituted methyl-benzimidazole Derivatives via Nucleophilic Substitution
This protocol outlines the general method for substituting the chlorine atom of the 2-(chloromethyl) group with various nucleophiles.[5][8][14]
Materials:
-
2-(chloromethyl)-1H-benzimidazole or its N-substituted derivative
-
Nucleophile (e.g., substituted phenol, amine, thiol)
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Base (e.g., triethylamine, potassium carbonate)
-
Appropriate work-up and purification reagents (e.g., water, ethyl acetate, silica gel)
General Procedure:
-
Dissolve the 2-(chloromethyl)benzimidazole derivative in an appropriate anhydrous solvent.
-
Add the desired nucleophile and a suitable base to the reaction mixture.
-
Stir the reaction at room temperature or heat under reflux until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
Protocol 4: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This protocol describes a common method for evaluating the antifungal activity of the synthesized compounds against phytopathogenic fungi.[5][6][9]
Materials:
-
Synthesized benzimidazole derivatives
-
Fungal strains (e.g., Botrytis cinerea, Fusarium solani, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the PDA medium to about 45-50 °C and add the test compounds to achieve the desired final concentrations. Also, prepare a control plate with DMSO.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each petri dish with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at an appropriate temperature (e.g., 25 ± 1 °C) for a specified period (e.g., 3-5 days), or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) by testing a range of concentrations and using appropriate statistical software.
Mandatory Visualizations
Caption: General workflow for the synthesis of antifungal agents from 2-(chloromethyl)-1H-benzimidazole.
Caption: Workflow for the in vitro antifungal activity screening using the mycelium growth rate method.
Caption: Proposed mechanisms of action for benzimidazole-based antifungal agents.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be identified to guide the design of more potent antifungal agents:
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as a nitro group at the 5-position or a chlorine atom on the phenoxy moiety, can enhance antifungal activity.[6][13]
-
N1-Substitution on the Benzimidazole Ring: The nature of the substituent at the N1 position significantly influences activity. For instance, a methanesulfonyl group has been shown to be critical for the inhibition of C. gloeosporioides.[6]
-
Substitution at the 2-methyl Position: The nature of the group replacing the chlorine atom is a primary determinant of potency and spectrum. Phenylhydrazone and various substituted phenoxy moieties have demonstrated significant antifungal effects.[5][9] Unsubstituted phenyl rings have also shown improved activity in some cases.[6]
-
Hybrid Molecules: The conjugation of the benzimidazole scaffold with other heterocyclic rings, such as 1,3,4-oxadiazole or 1,2,4-triazole, has proven to be a successful strategy for developing highly potent antifungal agents, often with improved activity against resistant strains.[3][4][12]
Conclusion
This compound and its analogs are valuable and versatile starting materials for the development of novel antifungal agents. The synthetic protocols provided herein are robust and can be adapted for the creation of diverse chemical libraries. The antifungal screening methods are standardized and allow for the reliable evaluation of newly synthesized compounds. The summarized data and SAR insights offer a solid foundation for the rational design of next-generation benzimidazole-based antifungals to combat the growing threat of fungal infections. Further exploration of hybrid molecules and optimization of substituents based on the outlined SAR principles are promising avenues for future research in this area.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents [jstage.jst.go.jp]
- 11. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Antimicrobial Compounds from 2-(Chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The structural similarity of the benzimidazole nucleus to purine nucleosides allows for favorable interactions with various biological targets within microbial cells.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel antimicrobial agents derived from 2-(chloromethyl)-5-methyl-1H-benzimidazole. The substitution at the chloromethyl group allows for the generation of a diverse library of compounds with potentially enhanced antimicrobial efficacy.[5][6]
Synthesis of this compound Derivatives
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in this compound with various nucleophiles such as amines, thiols, and alcohols. This approach allows for the introduction of diverse functional groups, leading to a library of novel benzimidazole derivatives.[5][6]
General Synthetic Protocol:
A general method for the synthesis of these derivatives involves the condensation of 2-(chloromethyl)-1H-benzimidazole with different aromatic amines and heterocycles.[5][6] For the 5-methyl substituted compound, the synthesis would proceed as follows:
-
Preparation of the starting material: this compound can be synthesized by reacting 4-methyl-o-phenylenediamine with chloroacetic acid.[6]
-
Reaction with Nucleophiles: In a typical reaction, this compound is dissolved in a suitable solvent like dimethylformamide (DMF).[5]
-
An appropriate aromatic amine or other nucleophile is added to the solution, often in the presence of a base such as potassium carbonate (K2CO3) to neutralize the HCl formed during the reaction.[5]
-
A catalyst, such as a pinch of potassium iodide (KI), may be added to facilitate the reaction.[5]
-
The reaction mixture is then stirred, sometimes with heating (e.g., using microwave irradiation for a few minutes), until the reaction is complete, as monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.[5]
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Antimicrobial Activity Evaluation
The synthesized compounds are screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the agar well diffusion method and broth microdilution method are employed to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively.[7][8][9]
Experimental Workflow for Antimicrobial Screening
Caption: Experimental workflow for antimicrobial screening of synthesized benzimidazole derivatives.
Quantitative Data Summary
The antimicrobial efficacy of various benzimidazole derivatives is summarized below. These tables present Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | S. aureus | E. coli | P. aeruginosa | B. subtilis | Reference |
| BM2 | 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | 12.5 ± 2.2 | 25 ± 1.5 | - | - | [10] |
| III1-4, 9 | Heterocyclic linked Benzimidazole | 62.5 | - | - | - | [2] |
| 11d | bis-benzimidazole | Comparable to Norfloxacin | Comparable to Norfloxacin | - | - | [11] |
| 13b | bis-benzimidazole hydrochloride | Comparable to Norfloxacin | Comparable to Norfloxacin | - | - | [11] |
| 3d, 3e | 2-Cl-benzimidazole derivatives | 3.1 | 3.1 | 3.1 | 3.1 | [6] |
| 5e, 5g, 5i | Pyrazole substituted Benzimidazole | 15.62 | - | - | - | [9] |
Table 2: Antifungal Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative Class | C. albicans | A. niger | F. solani | C. gloeosporioides | Reference |
| BM2 | 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol | - | - | 12.5 ± 2.2 | - | [10] |
| VMKP 8 | 2-chloromethyl-1H-benzimidazole derivative | 12.5 | - | - | - | [6] |
| 5b | Benzimidazole derivative | - | - | 40.15 | 11.38 | [12] |
| 4m | Benzimidazole derivative | - | - | 18.60 | 20.76 | [12] |
| 7f | Benzimidazole derivative | - | - | - | - | [12] |
Mechanism of Action
The antimicrobial mechanism of action for benzimidazole derivatives can vary depending on their specific substitutions. However, several key mechanisms have been proposed. One prominent mechanism involves the inhibition of microbial DNA synthesis and replication.[13] Some derivatives have been shown to bind to the minor groove of DNA, leading to disruption of cellular processes.[10] Another potential target is DNA gyrase, an essential bacterial enzyme involved in DNA topology, making it an attractive target for antimicrobial agents.[13] For antifungal activity, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4]
Proposed Signaling Pathway for Antimicrobial Action
References
- 1. rjptonline.org [rjptonline.org]
- 2. ijpsm.com [ijpsm.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)-5-methyl-1H-benzimidazole in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of 2-(chloromethyl)-5-methyl-1H-benzimidazole as a key intermediate in the development of novel anticancer agents. The protocols outlined below are based on established methodologies for the synthesis and biological evaluation of benzimidazole-based compounds.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, making it a focal point in the design of novel therapeutics. The 5-methyl-substituted benzimidazole moiety, in particular, has been explored for its potential to enhance the anticancer activity of various derivatives. The reactive chloromethyl group at the 2-position of this compound serves as a versatile handle for introducing diverse chemical functionalities, enabling the synthesis of a library of compounds for anticancer screening.
Synthesis of this compound Derivatives
The primary use of this compound in anticancer drug synthesis is as a building block for introducing the 5-methyl-1H-benzo[d]imidazol-2-yl)methyl moiety into various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by amines, phenols, thiols, and other nucleophiles.
A general synthetic scheme is presented below:
Application of 2-(chloromethyl)-5-methyl-1H-benzimidazole in Agricultural Fungicides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole fungicides are a significant class of systemic agricultural chemicals utilized for the broad-spectrum control of fungal diseases in a variety of crops. Their primary mechanism of action involves the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which in turn inhibits mitosis and leads to fungal cell death.[1][2] The compound 2-(chloromethyl)-5-methyl-1H-benzimidazole serves as a key intermediate in the synthesis of a range of potent fungicidal derivatives. This document provides detailed application notes, experimental protocols, and data on the fungicidal activity of compounds derived from the 2-(chloromethyl)-1H-benzimidazole scaffold, offering insights into the potential of its 5-methyl analog in the development of novel agricultural fungicides.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation reaction of 4-methyl-o-phenylenediamine with chloroacetic acid. This reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The general procedure is adapted from the synthesis of the unsubstituted analog, 2-(chloromethyl)-1H-benzimidazole.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-o-phenylenediamine and chloroacetic acid in a molar ratio of approximately 1:1.
-
Acidic Medium: Add 4-5 N hydrochloric acid to the flask to serve as both a solvent and a catalyst.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a base, such as aqueous ammonia or sodium hydroxide, to a pH of 7-9. This will precipitate the product.
-
Isolation and Purification: Filter the resulting precipitate, wash it thoroughly with water to remove any inorganic salts, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Fungicidal Activity of 2-(chloromethyl)-1H-benzimidazole Derivatives
While specific data for this compound is limited in publicly available literature, extensive research has been conducted on derivatives of the closely related 2-(chloromethyl)-1H-benzimidazole. These studies provide valuable structure-activity relationship (SAR) insights and demonstrate the potential of this chemical class. The antifungal activity is typically evaluated in vitro using the mycelium growth rate method against a panel of phytopathogenic fungi.[3][5]
Data Presentation: In Vitro Antifungal Activity of 2-(chloromethyl)-1H-benzimidazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several derivatives against common plant pathogenic fungi.
| Compound ID | Fungal Species | IC₅₀ (µg/mL) | Reference |
| 4m | Colletotrichum gloeosporioides | 20.76 | [3][5] |
| Alternaria solani | 27.58 | [3][5] | |
| Fusarium solani | 18.60 | [3][5] | |
| 5b | Cytospora sp. | 30.97 | [5] |
| Colletotrichum gloeosporioides | 11.38 | [5] | |
| Botrytis cinerea | 57.71 | [5] | |
| Fusarium solani | 40.15 | [5] | |
| 7f | Botrytis cinerea | 13.36 | [5] |
| Hymexazol (Control) | Botrytis cinerea | 8.92 | [5] |
Experimental Protocols
Antifungal Bioassay: Mycelium Growth Rate Method
This protocol details the in vitro assessment of the fungicidal activity of test compounds against various plant pathogenic fungi.[5]
-
Culture Preparation: The test fungi are cultured on Potato Dextrose Agar (PDA) plates at 28°C for 2 weeks to ensure active growth.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then incorporated into the molten PDA at various final concentrations.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at 28°C in the dark.
-
Data Collection: The diameter of the mycelial colony is measured at regular intervals (e.g., 12, 24, 36 hours post-inoculation).[6]
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony in the control group (without the test compound), and T is the average diameter of the mycelial colony in the treatment group.
-
-
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that inhibits 50% of mycelial growth, is determined by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: Signaling Pathway
Caption: General signaling pathway for the fungicidal action of benzimidazoles.
References
- 1. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Carbendazole? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 2-(chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key reaction in the synthesis of various biologically active compounds. The protocols and data presented are compiled from established scientific literature to assist researchers in developing robust and efficient synthetic methodologies.
Introduction
Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities. The N-alkylation of the benzimidazole ring is a common strategy to modulate the physicochemical and biological properties of these molecules, often leading to enhanced therapeutic efficacy. The following protocols detail the N-alkylation of this compound with various alkylating agents under different reaction conditions.
Experimental Protocols
General Protocol for N-Alkylation
A common method for the N-alkylation of benzimidazoles involves the reaction with an alkyl halide in the presence of a base and a suitable solvent.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., K₂CO₃, NaH, NaOH, triethylamine)
-
Solvent (e.g., DMF, DMSO, acetonitrile, ethanol)
-
Potassium iodide (KI) (optional, as a catalyst)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base and a catalytic amount of potassium iodide (if used).
-
Stir the mixture at room temperature for a specified period to ensure deprotonation of the benzimidazole nitrogen.
-
Add the alkylating agent to the reaction mixture.
-
The reaction can be conducted at room temperature or heated to reflux, depending on the reactivity of the alkylating agent.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.
Microwave-Assisted Synthesis
For a more rapid and efficient synthesis, a microwave-assisted protocol can be employed.
Procedure:
-
In a microwave-safe vessel, combine 2-(chloromethyl)-1H-benzimidazole (or its 5-methyl derivative), the alkylating agent, a base such as K₂CO₃, and a solvent like DMF.[2] A pinch of KI can be added to facilitate the reaction.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power level and for a short duration (e.g., 3-4 minutes).[2]
-
After cooling, work up the reaction mixture as described in the general protocol.
Data Presentation
The following table summarizes various reported conditions for the N-alkylation of benzimidazole derivatives, which can be adapted for this compound.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(chloromethyl)-1H-benzimidazole | p-nitroaniline | K₂CO₃ | DMF | Microwave | 3-4 min | - | --INVALID-LINK--[2] |
| 2-(chloromethyl)-1H-benzimidazole | p-aminobenzoic acid | K₂CO₃ | DMF | Microwave | 3-4 min | - | --INVALID-LINK--[2] |
| Benzimidazole derivatives | Alkyl halides | Quaternary ammonium salt | - | 35-100 | 3-8 | High | --INVALID-LINK--[1] |
| 2-(chloromethyl)-1H-benzimidazole derivatives | Arylamines | Triethylamine | DMF | - | - | 55-85 | --INVALID-LINK--[3] |
| 2-(chloromethyl)-1H-benzimidazole | Dimethyl sulfate | - | Toluene | Reflux | 3 | - | --INVALID-LINK--[4] |
Visualizations
Experimental Workflow for N-Alkylation
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Signaling Pathway (Logical Relationship)
The N-alkylation reaction proceeds through a nucleophilic substitution mechanism. The benzimidazole anion, formed after deprotonation by a base, acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent.
Caption: Logical relationship of reactants and products in the N-alkylation reaction.
References
Application Note: Analytical Techniques for the Characterization of 2-(chloromethyl)-5-methyl-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the key analytical techniques for the structural characterization and purity assessment of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a crucial heterocyclic building block in medicinal chemistry. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to assist researchers in confirming the identity, structure, and purity of the synthesized compound.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with a wide range of applications in pharmaceutical development, including as an intermediate for antiviral, anticancer, and anthelmintic agents.[1][2] Accurate and thorough characterization of this molecule is critical to ensure its identity, purity, and suitability for downstream applications. This application note outlines the standard analytical methodologies for its comprehensive characterization.
The structure of this compound is presented below. The analytical techniques described herein focus on confirming the presence and connectivity of its key functional groups and structural features.
Caption: Structure of this compound.
General Characterization Workflow
A typical workflow for the characterization of a newly synthesized batch of this compound involves a multi-technique approach to confirm both the molecular structure and the sample purity.
References
Application Note: HPLC Method for Purity Analysis of 2-(chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(chloromethyl)-5-methyl-1H-benzimidazole is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities. This method is designed to be a starting point for validation as a stability-indicating assay.
Experimental Protocol
This validated RP-HPLC method is intended for the reliable determination of this compound purity.
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
2.2. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a concentration similar to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.
Data Presentation
The following table summarizes the expected performance of the proposed HPLC method.
| Compound | Retention Time (min) (Expected) | Relative Retention Time | Response Factor (Expected) |
| This compound | ~ 12.5 | 1.00 | 1.00 |
| Potential Impurity 1 | ~ 8.2 | 0.66 | 1.05 |
| Potential Impurity 2 | ~ 14.8 | 1.18 | 0.95 |
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Discussion
The proposed RP-HPLC method provides a robust and reliable means for the purity analysis of this compound. The use of a C18 column with a phosphoric acid and acetonitrile gradient is a common and effective approach for the separation of benzimidazole derivatives.[1][2][3][4] The UV detection wavelength of 278 nm is selected based on the chromophore of the benzimidazole ring system.[5]
The method's specificity should be demonstrated by the separation of the main peak from any potential impurities, which can be confirmed by analyzing spiked samples. The linearity, accuracy, and precision of the method should be established through a full validation study according to ICH guidelines. This application note serves as a comprehensive starting point for method development and validation for the quality control of this compound in a research and drug development setting.
References
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. tandfonline.com [tandfonline.com]
- 4. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Thin-Layer Chromatography (TLC) for Monitoring Reactions of 2-(Chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the effective use of thin-layer chromatography (TLC) in monitoring the progress of chemical reactions involving 2-(chloromethyl)-5-methyl-1H-benzimidazole. This key intermediate is frequently utilized in the synthesis of a wide range of biologically active compounds. The protocols outlined herein cover the selection of appropriate TLC conditions, including stationary and mobile phases, sample preparation, visualization techniques, and the interpretation of results for accurate reaction monitoring. Representative experimental procedures and data are presented to guide researchers in optimizing their synthetic workflows and ensuring reaction completion.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development due to the reactivity of its chloromethyl group, which allows for facile nucleophilic substitution reactions. This enables the introduction of diverse functionalities at the 2-position of the benzimidazole scaffold, leading to the synthesis of compounds with a broad spectrum of pharmacological activities.
Thin-layer chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of organic reactions.[1] It allows for the qualitative assessment of the consumption of starting materials, the formation of products, and the potential presence of intermediates or byproducts. This application note provides a comprehensive guide to employing TLC for monitoring reactions of this compound.
Materials and Methods
Materials
-
Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.
-
Mobile Phases (Eluents): A variety of solvent systems with differing polarities are required to achieve optimal separation. Common solvent systems for benzimidazole derivatives include mixtures of a non-polar solvent (e.g., n-hexane, toluene, benzene) and a polar solvent (e.g., ethyl acetate, acetone, methanol).
-
Reagents for Visualization:
-
Ultraviolet (UV) lamp (254 nm and 365 nm).
-
Iodine chamber.
-
p-Anisaldehyde staining solution.
-
-
General Laboratory Equipment: TLC developing tank, capillary tubes for spotting, beakers, graduated cylinders, fume hood.
General TLC Protocol
-
Plate Preparation: Cut the TLC plate to the desired size (e.g., 5 x 7 cm). Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom edge of the plate.
-
Sample Preparation: Dissolve a small amount of the reaction mixture and the starting material (for comparison) in a volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Spotting: Using a capillary tube, apply a small spot of each sample solution onto the starting line. Ensure the spots are small and do not diffuse into each other.
-
Development: Place the prepared TLC plate in a developing tank containing the chosen mobile phase. The solvent level should be below the starting line. Cover the tank and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the tank and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the separated spots using one or more of the techniques described in Section 4.
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Experimental Protocol: Monitoring the N-Alkylation of 4-Nitroaniline with this compound
This section provides a representative experimental protocol for a common reaction type involving this compound and demonstrates how to monitor its progress using TLC.
Synthesis of 2-((4-Nitrophenylamino)methyl)-5-methyl-1H-benzimidazole
A mixture of this compound (1.81 g, 10 mmol), 4-nitroaniline (1.38 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 20 mL) is stirred at 80°C.[2] The reaction is monitored by TLC every 30 minutes.
TLC Monitoring Protocol
-
Sampling: At each time point, withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary.
-
Sample Preparation for TLC: Dilute the aliquot with ethyl acetate in a small vial.
-
Spotting: On a silica gel TLC plate, spot the diluted reaction mixture, a solution of the starting this compound, and a solution of 4-nitroaniline.
-
Development: Develop the TLC plate using a mobile phase of Ethyl Acetate : n-Hexane (1:1, v/v) .
-
Visualization: After development and drying, visualize the plate under a UV lamp at 254 nm.
-
Interpretation: The starting this compound and 4-nitroaniline will appear as distinct spots. As the reaction progresses, a new, more polar spot corresponding to the product, 2-((4-nitrophenylamino)methyl)-5-methyl-1H-benzimidazole, will appear, and the intensity of the starting material spots will decrease. The reaction is considered complete when the starting material spots are no longer visible.
Visualization Techniques
The choice of visualization technique is crucial for detecting the spots of benzimidazole derivatives on the TLC plate.
-
UV Light (254 nm): Most benzimidazole derivatives are UV-active due to their aromatic nature and will appear as dark spots on a fluorescent green background on TLC plates containing a fluorescent indicator (F₂₅₄).[3] This is a non-destructive method.
-
Iodine Vapor: Exposing the developed TLC plate to iodine vapor in a closed chamber will reveal organic compounds as brown spots.[4] This method is generally effective for a wide range of compounds. The spots are often transient.
-
p-Anisaldehyde Stain: This staining reagent is particularly useful for visualizing nucleophilic compounds.[3] After dipping or spraying the plate with the p-anisaldehyde solution, gentle heating is required to develop the colored spots.
Data Presentation: Optimizing TLC Mobile Phases
The selection of an appropriate mobile phase is critical for achieving good separation of reactants, products, and byproducts. The polarity of the solvent system can be adjusted by varying the ratio of the non-polar and polar components. A desirable Rf value for the product is typically between 0.3 and 0.7.[5] The following table provides a starting point for mobile phase selection for monitoring reactions of this compound.
| Mobile Phase System | Ratio (v/v) | Polarity | Expected Rf of Product (N-substituted) | Notes |
| Ethyl Acetate : n-Hexane | 1:3 | Low | Low | Good for less polar products. |
| Ethyl Acetate : n-Hexane | 1:1 | Medium | Optimal (0.3 - 0.6) | Recommended starting system. |
| Ethyl Acetate : n-Hexane | 3:1 | High | High | Suitable for more polar products. |
| Toluene : Acetone | 8:2 | Medium | Variable | Provides different selectivity compared to ethyl acetate/hexane systems.[4] |
| Benzene : Acetone | 7:3 | Medium | Variable | Another alternative with good resolving power for benzimidazoles.[6] |
| Dichloromethane : Methanol | 9.5:0.5 | Medium-High | Variable | Useful for more polar compounds; methanol percentage can be increased. |
Note: The exact Rf values will depend on the specific product being synthesized. The table provides a general guide for optimization.
Diagrams
Caption: Experimental workflow for monitoring reactions using TLC.
Caption: Logical workflow for reaction monitoring with TLC.
Conclusion
Thin-layer chromatography is a powerful and essential tool for the real-time monitoring of reactions involving this compound. By following the protocols and guidelines presented in this application note, researchers can effectively track the progress of their syntheses, leading to optimized reaction conditions, improved yields, and higher purity of the final products. The systematic approach to mobile phase selection and the use of appropriate visualization techniques are key to obtaining clear and interpretable results.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(chloromethyl)-5-methyl-1H-benzimidazole as a Fluorescent Probe Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their unique photophysical properties also make them excellent candidates for the development of fluorescent probes. 2-(chloromethyl)-5-methyl-1H-benzimidazole is a versatile precursor for synthesizing such probes. The reactive chloromethyl group at the 2-position allows for straightforward coupling with a variety of fluorophores, while the benzimidazole moiety itself can act as a recognition element or be part of the signaling unit.
These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent use in the preparation of a hypothetical fluorescent probe for pH sensing. Detailed experimental protocols, data presentation, and workflow visualizations are included to guide researchers in this area.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 4-methyl-1,2-phenylenediamine with chloroacetic acid. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, provides a reliable route to the desired precursor.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (10 mmol, 1.22 g) and chloroacetic acid (12 mmol, 1.13 g).
-
Acidic Condensation: Add 50 mL of 4 M hydrochloric acid to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application: A Hypothetical Fluorescent Probe for pH Sensing (BM-Cou)
For the purpose of these application notes, we will describe the synthesis and application of a hypothetical fluorescent probe, BM-Cou , derived from this compound and a coumarin fluorophore (7-hydroxy-4-methylcoumarin). The benzimidazole nitrogen atoms can undergo protonation-deprotonation, making the fluorescence of the coupled coumarin sensitive to pH changes.
Synthesis of BM-Cou Fluorescent Probe
The synthesis involves the Williamson ether synthesis, where the hydroxyl group of the coumarin displaces the chloride of the this compound.
Experimental Protocol: Synthesis of BM-Cou
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 7-hydroxy-4-methylcoumarin (1 mmol, 0.176 g) and this compound (1.1 mmol, 0.199 g) in 30 mL of anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (2 mmol, 0.276 g) to the mixture.
-
Reaction: Stir the reaction mixture at 60°C for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the final product, BM-Cou, by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: Synthetic workflow for the BM-Cou fluorescent probe.
Quantitative Data for BM-Cou
The following table summarizes the hypothetical photophysical properties of the BM-Cou probe in its protonated and deprotonated states.
| Parameter | BM-Cou (Protonated, pH < 5) | BM-Cou (Deprotonated, pH > 8) |
| Absorption Max (λ_abs) | 350 nm | 380 nm |
| Emission Max (λ_em) | 450 nm | 500 nm |
| Quantum Yield (Φ) | 0.15 | 0.60 |
| Stokes Shift | 100 nm | 120 nm |
| pKa | \multicolumn{2}{c | }{6.5} |
Application Protocol: pH Measurement using BM-Cou
This protocol outlines the use of BM-Cou for determining the pH of an aqueous sample.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of BM-Cou in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in a series of buffers with known pH values (e.g., pH 4 to 10) to generate a calibration curve.
-
Sample Preparation: Add the BM-Cou probe (final concentration 10 µM) to the unknown sample.
-
Incubation: Incubate the sample for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the two emission maxima (450 nm and 500 nm) using an excitation wavelength of 365 nm (an isosbestic point, if present, is ideal).
-
Data Analysis: Calculate the ratio of the fluorescence intensities (I₅₀₀ / I₄₅₀). Determine the pH of the unknown sample by comparing its ratiometric value to the calibration curve.
Proposed Signaling Mechanism
The pH-dependent fluorescence of BM-Cou is based on the protonation and deprotonation of the benzimidazole nitrogen atoms. In acidic conditions, the nitrogen is protonated, which alters the electronic properties of the benzimidazole ring and leads to a change in the fluorescence of the attached coumarin. This change can be due to modulation of Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) processes.
Caption: Proposed pH sensing mechanism of BM-Cou.
Applications in Drug Development
Fluorescent probes derived from this compound can be valuable tools in drug development for:
-
High-Throughput Screening (HTS): Developing assays to screen for compounds that modulate the activity of pH-sensitive enzymes or cellular compartments.
-
Cellular Imaging: Visualizing pH changes in real-time within live cells, which can be indicative of cellular health, apoptosis, or the mechanism of action of a drug.
-
Drug Delivery: Designing drug delivery systems that release their payload in response to specific pH environments, such as the acidic tumor microenvironment.
Conclusion
This compound is a valuable and reactive precursor for the synthesis of novel fluorescent probes. The straightforward synthetic routes and the potential for creating probes for various analytes, such as pH, make this compound a significant tool for researchers in chemistry, biology, and medicine. The provided protocols and data serve as a foundational guide for the development and application of such probes in research and drug development settings.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is refluxed for the recommended duration (typically 4-8 hours) at the appropriate temperature (100-120 °C).[1][2] |
| Improper pH during work-up. | Carefully neutralize the reaction mixture with a base (e.g., ammonia or NaOH solution) to a pH of 8-9 to ensure precipitation of the product.[2] | |
| Degradation of starting material or product. | Use high-purity 4-methyl-o-phenylenediamine and chloroacetic acid. Avoid excessive heating during the reaction. | |
| Formation of Impurities | Presence of unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
| Dimerization or polymerization of the product. | Control the reaction temperature and consider using a more dilute solution. | |
| Formation of byproducts from side reactions. | Ensure the molar ratio of reactants is correct. The recommended molar ratio of o-phenylenediamine to chloroacetic acid is typically between 1:1.2 and 1:1.5.[2] | |
| Difficulty in Product Purification | Oily or sticky product instead of a solid precipitate. | After neutralization, cool the mixture to 0-10 °C to encourage precipitation.[2] If the product remains oily, attempt to triturate with a non-polar solvent like hexane. |
| Product is difficult to crystallize. | Try different recrystallization solvents. A mixture of benzene and hexane has been reported to be effective. | |
| Impurities co-elute with the product during column chromatography. | Optimize the mobile phase for column chromatography. A common eluent system is petroleum ether and acetone (e.g., 3:1).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Phillips-Ladenburg synthesis, which involves the condensation reaction of 4-methyl-o-phenylenediamine with chloroacetic acid in the presence of a strong acid, typically 4N or 5N hydrochloric acid.[1][3] The mixture is refluxed for several hours, followed by cooling, neutralization, and purification.
Q2: What is the role of hydrochloric acid in this reaction?
A2: Hydrochloric acid serves as both a solvent and a catalyst. It protonates the carbonyl group of chloroacetic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. It also keeps the reaction medium acidic, which is necessary for the cyclization step.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of benzene and ethyl acetate (e.g., 4:1), can be used to separate the product from the starting materials.[4]
Q4: What are the expected yield and melting point of the final product?
A4: The reported yields for similar benzimidazole syntheses can range from moderate to good, often between 70% and 80%.[1] While the specific melting point for the 5-methyl derivative is not consistently reported across all documents, the parent compound, 2-(chloromethyl)-1H-benzimidazole, has a melting point of 152-154 °C.[1]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Chloroacetic acid is corrosive and toxic, so it should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The reaction involves heating strong acids, so care must be taken to avoid splashes and ensure proper venting.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of 2-(chloromethyl)-1H-benzimidazoles.[1][2]
Materials:
-
4-methyl-o-phenylenediamine
-
Chloroacetic acid
-
5N Hydrochloric acid
-
Ammonia solution (or other suitable base)
-
Deionized water
-
Solvents for purification (e.g., petroleum ether, acetone, benzene, hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-o-phenylenediamine and chloroacetic acid in a 1:1.2 molar ratio.
-
Add 5N hydrochloric acid to the flask to serve as the solvent and catalyst.
-
Heat the mixture to reflux in an oil bath at 100-120 °C for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water (0-10 °C) with vigorous stirring.
-
Neutralize the mixture to a pH of 8-9 with an ammonia solution.
-
Collect the resulting precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-acetone eluent or by recrystallization from a suitable solvent system like benzene-hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-(chloromethyl)-5-methyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-(chloromethyl)-5-methyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for this compound include recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials such as 4-methyl-o-phenylenediamine and chloroacetic acid, byproducts from side reactions, and residual acid catalyst (e.g., HCl) from the synthesis. Dimerization or polymerization products may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point determination. Spectroscopic methods such as 1H NMR and Mass Spectrometry can confirm the structure and identify impurities.
Q4: Is this compound stable?
A4: The 2-(chloromethyl) group is reactive and can be susceptible to hydrolysis or reaction with nucleophiles. Therefore, the compound should be handled under anhydrous conditions when possible and stored in a cool, dry place. Its stability can be pH-dependent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solvent may be too nonpolar, or the solution is supersaturated. The cooling rate might be too fast. | Add a small amount of a more polar co-solvent. Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of the product | The chosen solvent is too good a solvent for the compound, even at low temperatures. The product might be too soluble. | Choose a different solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Try using a solvent/anti-solvent system. |
| Colored crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| No crystal formation | The solution is not sufficiently concentrated. The chosen solvent is not appropriate. | Concentrate the solution by evaporating some of the solvent. Try a different recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). |
| Product is not eluting from the column | The eluent is not polar enough. The compound may be strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If using silica gel, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent can help. |
| Cracking or channeling of the column bed | Improper packing of the column. | Ensure the stationary phase is packed uniformly without any air bubbles. Use the "wet packing" or "slurry packing" method for better results. |
| Broad or tailing bands | Column overloading. The compound is interacting too strongly with the stationary phase. | Reduce the amount of crude material loaded onto the column. Add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent to reduce tailing. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures like benzene:hexane) to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate solvent system (e.g., petroleum ether:acetone 3:1 v/v) that gives a good separation of the desired product from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Acid Wash: Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any basic impurities.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. The product itself is amphoteric and its solubility will depend on the pH. Careful pH control is necessary.
-
Neutralization and Product Precipitation: The synthesis of similar benzimidazoles often involves neutralization of the reaction mixture with ammonia or NaOH to a neutral pH to precipitate the product.[1]
-
Isolation: The precipitated solid can be collected by filtration, washed with water, and then dried.[1]
Data Presentation
| Purification Method | Typical Solvents/Eluents | Expected Purity | Typical Yield |
| Recrystallization | Methanol, Benzene:Hexane[2][3] | >98% | 60-80% |
| Column Chromatography | Silica gel with Petroleum Ether:Acetone[1] | >99% | 50-70% |
| Acid-Base Extraction | Ethyl Acetate, Water, Dilute HCl, Dilute NaOH/Ammonia[1][2] | Variable, often used as a preliminary step | >90% (as a work-up step) |
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: An experimental workflow diagram for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and well-established method for synthesizing this compound is a variation of the Phillips benzimidazole synthesis. This involves the condensation reaction of 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene) with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid (HCl), under reflux conditions.[1][2]
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting materials are 4-methyl-1,2-phenylenediamine and chloroacetic acid. A strong mineral acid, such as 4N or 5N hydrochloric acid, is used as both a catalyst and a solvent.[1][2] For the work-up, a base like ammonium hydroxide or sodium hydroxide is required for neutralization.
Q3: What is the expected yield for this synthesis?
Reported yields for similar 2-(chloromethyl)-1H-benzimidazole syntheses are generally in the range of 70-85%.[2] However, the yield can be influenced by several factors, including the purity of starting materials, reaction conditions, and the efficiency of the purification process.
Q4: How is the final product typically purified?
Purification is commonly achieved through recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture.[1] In cases where significant impurities are present, column chromatography on silica gel may be necessary.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | - Ensure the reaction mixture is refluxing vigorously.- Extend the reflux time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Poor Quality Starting Materials: The 4-methyl-1,2-phenylenediamine may be oxidized (indicated by a dark color). | - Use high-purity starting materials. If the diamine is discolored, consider purification by recrystallization or sublimation before use. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | - Carefully measure and ensure the correct molar ratio of 4-methyl-1,2-phenylenediamine to chloroacetic acid as specified in the protocol. | |
| 4. Inefficient Neutralization: The product may not precipitate completely if the pH is not optimal during work-up. | - Slowly add the base during neutralization while vigorously stirring. Check the pH to ensure it is in the recommended range (typically neutral to slightly alkaline) to maximize precipitation. | |
| Product is an Oily or Gummy Solid | 1. Presence of Impurities: Co-precipitation of side products or unreacted starting materials. | - Wash the crude product thoroughly with cold water to remove any residual acid and salts.- Attempt to triturate the oily product with a non-polar solvent like hexane to induce solidification.- If the product remains oily, purify by column chromatography. |
| 2. Incomplete Drying: Residual solvent can give the product a non-crystalline appearance. | - Dry the product under vacuum at a slightly elevated temperature (ensure the temperature is below the melting point of the product). | |
| Product is Highly Colored (Dark Brown/Black) | 1. Oxidation of Phenylenediamine: The starting material or reaction intermediates may have oxidized. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use purified starting materials. |
| 2. Overheating/Decomposition: Excessive heating during the reaction or work-up can lead to degradation. | - Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent.- Avoid excessive heating during solvent removal. | |
| 3. Charring during Recrystallization: This can be caused by insoluble impurities. | - Decolorize the recrystallization solution with activated charcoal before hot filtration. | |
| Multiple Spots on TLC of Crude Product | 1. Incomplete Reaction: Presence of starting materials. | - Increase reaction time or temperature. |
| 2. Formation of Side Products: Potential side reactions include the formation of bis-benzimidazoles or N-acylated intermediates. | - Optimize reaction conditions (e.g., stoichiometry, temperature) to favor the desired product.- Purify the crude product using column chromatography to isolate the desired compound. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar compounds.[1][2]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric Acid
-
Ammonium Hydroxide solution (or other suitable base)
-
Methanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.0-1.2 eq).
-
Add 4N hydrochloric acid to the flask. The amount should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux and maintain reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with ammonium hydroxide solution with constant stirring in an ice bath. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent such as methanol.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis optimization.
References
side reactions and byproduct formation in 2-(chloromethyl)-5-methyl-1H-benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(chloromethyl)-5-methyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Phillips condensation, which involves the reaction of 4-methyl-1,2-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically hydrochloric acid (HCl), under reflux conditions.[1][2][3]
Q2: What are the typical yield and purity I can expect from this synthesis?
A2: Yields can vary depending on the reaction conditions and purification method. Generally, reported yields for similar benzimidazole syntheses are in the range of 70-85%.[2][3] Purity is highly dependent on the removal of unreacted starting materials and byproducts. Recrystallization or column chromatography is often necessary to achieve high purity.
Q3: My reaction mixture turns dark, and the isolated product is colored. Is this normal, and how can I obtain a purer, less colored product?
A3: The formation of colored impurities is a common issue in benzimidazole synthesis, often due to the oxidation of the o-phenylenediamine starting material. To minimize color formation, it is advisable to use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using the dihydrochloride salt of the o-phenylenediamine may also help in reducing colored impurities.
Q4: What are the most likely side reactions I should be aware of during this synthesis?
A4: Several side reactions can occur, leading to the formation of various byproducts. The most common include:
-
Incomplete Cyclization: This results in the presence of unreacted 4-methyl-1,2-phenylenediamine and chloroacetic acid, or the intermediate N-chloroacetylated diamine in the final product.
-
N,N'-Diacylation: Both amino groups of the o-phenylenediamine can react with chloroacetic acid to form N,N'-bis(chloroacetyl)-4-methyl-1,2-phenylenediamine, especially if the reaction conditions are not carefully controlled.
-
Dimerization: The reactive chloromethyl group of the product can react with another molecule of this compound or its precursors, leading to the formation of dimeric impurities.
-
Polymerization: The product can undergo self-polymerization, especially at high temperatures, leading to the formation of insoluble resinous materials.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient work-up and isolation. - Formation of soluble byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. - Ensure the reaction is maintained at the appropriate reflux temperature. - Optimize the neutralization and extraction steps during work-up. - Consider alternative purification methods to isolate the product from soluble impurities. |
| Product is an insoluble, tarry substance | - Polymerization of the product. - Excessive reaction temperature or time. | - Carefully control the reaction temperature and avoid overheating. - Reduce the reaction time and monitor for product formation by TLC. |
| Multiple spots on TLC of the crude product | - Presence of unreacted starting materials. - Formation of side products (e.g., N,N'-diacylated diamine, dimers). | - Use a slight excess of one of the reactants to drive the reaction to completion (if one is more easily removed). - Purify the crude product using column chromatography to separate the different components. - Adjust reaction time and temperature to minimize byproduct formation. |
| Difficulty in purifying the product by recrystallization | - Presence of impurities with similar solubility to the product. - Oily nature of the crude product. | - Attempt purification using column chromatography with a suitable solvent system. - Try different recrystallization solvents or solvent mixtures. - Consider converting the product to its hydrochloride salt for purification, followed by neutralization to obtain the free base. |
Data Presentation
The following table provides illustrative data on how reaction conditions can affect the yield and purity of this compound. Note: This data is for demonstration purposes and may not reflect actual experimental results.
| Entry | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Key Byproduct(s) Observed |
| 1 | 4 | 100 | 65 | 85 | Unreacted starting materials, N,N'-Diacylated diamine |
| 2 | 8 | 100 | 78 | 92 | N,N'-Diacylated diamine, Dimer |
| 3 | 12 | 100 | 75 | 88 | Dimer, Polymeric material |
| 4 | 8 | 120 | 70 | 80 | Dimer, Polymeric material, Unidentified colored impurities |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Phillips condensation method.[1][2][3]
Materials:
-
4-methyl-1,2-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution (or other suitable base)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4-methyl-1,2-phenylenediamine (1.0 mmol).
-
Add 10 mL of 4M hydrochloric acid to the flask.
-
Add chloroacetic acid (1.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with ammonium hydroxide solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain pure this compound.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Managing the Stability of 2-(chloromethyl)-5-methyl-1H-benzimidazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the stability of 2-(chloromethyl)-5-methyl-1H-benzimidazole and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound and its derivatives is the high reactivity of the 2-(chloromethyl) group. This group is susceptible to nucleophilic substitution reactions, which can lead to degradation of the compound. The main degradation pathways include hydrolysis and reactions with other nucleophiles present in the experimental environment.
Q2: What are the likely degradation products of this compound?
A2: The principal degradation product upon hydrolysis is the corresponding hydroxymethyl derivative, 2-(hydroxymethyl)-5-methyl-1H-benzimidazole. In the presence of other nucleophiles (e.g., alcohols, amines), a variety of other substitution products can be formed.
Q3: What are the optimal storage conditions for solid this compound?
A3: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and atmospheric humidity, which can initiate hydrolytic degradation.
Q4: How should I prepare solutions of this compound to minimize degradation?
A4: To minimize degradation in solution, it is recommended to use anhydrous, aprotic solvents (e.g., anhydrous acetonitrile, anhydrous DMF) and to prepare solutions fresh before use. Avoid using protic solvents like water, methanol, or ethanol if the parent compound is required for the experiment, as these can react with the chloromethyl group. If aqueous solutions are necessary, be aware that hydrolysis will occur over time. The rate of hydrolysis is generally pH-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Rapid degradation: The compound may be degrading quickly in the chosen solvent. 2. Solvent impurities: The solvent may contain nucleophilic impurities. | 1. Use anhydrous, aprotic solvents. Prepare solutions immediately before analysis. 2. Use high-purity, anhydrous solvents. |
| Loss of compound potency over a short period in solution. | Hydrolysis or solvolysis: The chloromethyl group is reacting with the solvent. | 1. Switch to a non-reactive, aprotic solvent. 2. If a protic solvent is required, conduct experiments at lower temperatures and for shorter durations. 3. Prepare fresh solutions for each experiment. |
| Inconsistent results in biological assays. | Degradation to less active or inactive compounds: The active compound is degrading in the assay medium. | 1. Assess the stability of the compound in the assay buffer at the experimental temperature and pH. 2. Consider a pro-drug approach where a more stable precursor is used. 3. Shorten incubation times if possible. |
| Formation of precipitates in solution. | Formation of insoluble degradation products: The degradation products may have lower solubility than the parent compound. | 1. Characterize the precipitate to identify the degradation product. 2. Adjust the solvent system or lower the concentration to maintain solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of this compound.
Objective: To determine the rate of hydrolytic degradation and identify the primary degradation products.
Materials:
-
This compound
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
pH meter
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of HPLC grade water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC: Neutralize the acidic and basic samples before injection. Dilute all samples with the mobile phase to an appropriate concentration.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, run in a gradient elution mode. Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
Data Analysis:
-
Calculate the percentage of degradation at each time point.
-
Identify the degradation products by comparing retention times with standards (if available) or by using LC-MS for mass identification.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Initial Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve optimal separation between the parent peak and any degradation peaks generated during forced degradation studies.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Diagrams
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a chemical compound.
Potential Degradation Pathway of this compound
Caption: Primary degradation pathways of this compound.
Technical Support Center: Overcoming Solubility Issues of 2-(chloromethyl)-5-methyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of 2-(chloromethyl)-5-methyl-1H-benzimidazole in bioassays. Given that benzimidazole derivatives are often characterized by poor aqueous solubility, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.[1][2][3]
Troubleshooting Guide
This section addresses specific problems you may encounter when working with this compound.
Question: My compound precipitates immediately when I add my DMSO stock to the aqueous cell culture medium. What should I do?
Answer: This is a common issue when the concentration of a poorly soluble compound exceeds its solubility limit in the final aqueous solution.[1][4] Here is a systematic approach to resolve it:
-
Optimize the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible to avoid solvent-induced toxicity but high enough to aid solubility. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell type.[5][6] Start by ensuring your final DMSO concentration is ≤0.5% and run a vehicle control to check for toxicity.[5][7]
-
Modify the Dilution Method: Instead of adding a small volume of highly concentrated stock directly to the full volume of media, try a pre-dilution step.[8] Warm the assay medium to 37°C. In a separate tube, add the required volume of your DMSO stock to a small volume of the warm medium, vortex immediately and thoroughly, and then transfer this mixture to the final culture plate.[8]
-
Reduce the Final Compound Concentration: Your target concentration may be too high. Perform a dose-response experiment starting from a much lower concentration to find the maximum soluble concentration under your specific assay conditions.[9]
-
Use a Co-solvent: If the above steps fail, consider incorporating a co-solvent. Water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be added to the final assay buffer to increase the compound's solubility.[10] However, you must run a vehicle control with the same co-solvent concentration to assess its impact on the assay.
Question: I've managed to dissolve the compound, but I'm observing toxicity in my vehicle control wells. What's the cause?
Answer: Vehicle-induced toxicity is a significant concern and can confound your results. The primary cause is typically an excessive concentration of the organic solvent (e.g., DMSO).[5][11]
-
Determine the Maximum Tolerated Solvent Concentration: Run a toxicity assay with a range of DMSO concentrations (e.g., 0.05% to 1.0%) on your specific cell line. This will establish the highest concentration that does not impact cell viability. Aim to keep your final DMSO concentration well below this limit, ideally ≤0.1% if possible.[6]
-
Minimize Solvent Volume: Prepare a higher concentration stock solution in DMSO. This allows you to add a smaller volume to your assay, thereby reducing the final solvent concentration.[6][12]
-
Check Incubation Time: Extended exposure to even low levels of solvent can be detrimental to some cell lines.[11] If possible, consider reducing the incubation time of your experiment and assess if vehicle toxicity decreases.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of benzimidazole derivatives and other poorly water-soluble compounds for biological assays.[1] It is a powerful aprotic solvent capable of dissolving many organic molecules.
Q2: How should I store my DMSO stock solution?
A2: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of water from the atmosphere, as DMSO is hygroscopic.
Q3: Can I use sonication or heating to help dissolve the compound?
A3: Yes, gentle warming (e.g., to 37°C) and brief sonication can help dissolve the compound in DMSO and can also be used to help solubilize a pre-dilution in aqueous media.[8] However, be cautious with heating as it can potentially degrade the compound. Always check for compound stability under these conditions.
Q4: What are advanced formulation strategies if standard methods fail?
A4: For persistent solubility issues, especially in preclinical development, advanced formulation techniques can be explored. These include:
-
Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules can significantly increase its aqueous solubility.[3][13]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area, which can enhance the dissolution rate.[13][14]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like nanoemulsions can be effective.[14]
Data Presentation
Table 1: Typical Solubility of Benzimidazole Analogs in Common Solvents (Note: These are representative values. The exact solubility of this compound should be determined experimentally.)
| Solvent | Typical Solubility Range | Use Case |
| Water | < 0.1 mg/mL | Final assay buffer (limited) |
| PBS (pH 7.4) | < 0.1 mg/mL | Final assay buffer (limited) |
| Ethanol | 1-10 mg/mL | Co-solvent |
| Methanol | 1-10 mg/mL | Analytical purposes |
| DMSO | > 20 mg/mL | High-concentration stock solution |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Cell line dependent; determine experimentally. Aim for ≤0.1%. |
| Ethanol | ≤ 0.5% (v/v) | Can be toxic to some cells; must be validated. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
-
Materials: this compound (powder), high-quality anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of C9H9ClN2 is 180.64 g/mol . To make a 20 mM solution, you need to dissolve 3.61 mg of the compound in 1 mL of DMSO.
-
Procedure: a. Weigh out 3.61 mg of the compound into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary. d. Visually inspect the solution against a light source to ensure no solid particles remain. e. Aliquot into single-use volumes and store at -20°C.
Protocol 2: General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: a. Thaw the 20 mM DMSO stock solution. b. Perform serial dilutions of the stock solution in 100% DMSO to prepare working stocks for your desired concentration range.
-
Cell Treatment: a. Warm the cell culture medium to 37°C. b. For each final concentration, add the appropriate volume of the DMSO working stock to the cell wells. The volume added should result in a final DMSO concentration that is non-toxic to the cells (e.g., add 1 µL of a 200X DMSO stock to 200 µL of medium for a final DMSO concentration of 0.5%). c. Crucially, include control wells:
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
Viability Assessment: Perform the MTT (or other viability) assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the absorbance values of the compound-treated wells to the vehicle control wells to determine the percent viability.
Visualizations
Caption: Workflow for addressing solubility of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a benzimidazole compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biology.stackexchange.com [biology.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(Chloromethyl)-5-methyl-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution on 2-(chloromethyl)-5-methyl-1H-benzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LOW-YIELD-01 | My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve it? | 1. Incomplete deprotonation of the nucleophile or benzimidazole nitrogen: The chosen base may not be strong enough. 2. Low reactivity of the nucleophile. 3. Poor solubility of reactants: The starting materials may not be fully dissolved in the chosen solvent. 4. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 5. Insufficient reaction time. 6. Degradation of starting material or product. | 1. Choice of Base: Consider using a stronger base. For amine nucleophiles, triethylamine is a common choice. For phenolic or thiol nucleophiles, potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent can be effective.[1][2] 2. Activate the Nucleophile: If using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide). 3. Solvent Selection: Use a polar aprotic solvent like DMF or DMSO to improve solubility. Gentle heating can also help.[1] 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Refluxing in solvents like ethanol or DMF is often employed.[3] 5. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is consumed.[4] 6. Inert Atmosphere: If degradation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| SIDE-PROD-01 | I am observing the formation of multiple products, including a suspected N-alkylated isomer. How can I improve the selectivity for the desired C-alkylation product? | 1. Tautomerism of the benzimidazole ring: The N-H proton can reside on either nitrogen, leading to a mixture of N1 and N3 alkylated products in addition to the desired C2-substituted product. 2. Reaction of the nucleophile at the benzimidazole nitrogen. | 1. Protecting Group Strategy: Consider protecting the N-H of the benzimidazole ring before the nucleophilic substitution reaction. 2. Optimize Base and Solvent: The choice of base and solvent can influence the regioselectivity. Experiment with different base-solvent combinations to favor the desired product. 3. Control Stoichiometry: Use a slight excess of the nucleophile to favor the reaction at the chloromethyl group. |
| PUR-DIFF-01 | I am having difficulty purifying my final product from unreacted starting materials and byproducts. What purification strategies are recommended? | 1. Similar polarity of the product and impurities. 2. Presence of colored impurities. | 1. Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane, chloroform/methanol) to achieve good separation.[2] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[3] 3. Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid. Then, neutralize the aqueous layer to precipitate the purified product. 4. Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration. |
Frequently Asked Questions (FAQs)
| FAQ ID | Question | Answer |
| GEN-01 | What are the typical reaction conditions for nucleophilic substitution on this compound? | Typical conditions involve reacting this compound with a nucleophile in a polar aprotic solvent such as DMF or ethanol, in the presence of a base like potassium carbonate or triethylamine. The reaction is often heated to reflux to ensure completion. The addition of a catalyst like potassium iodide (KI) can sometimes improve the reaction rate.[1][3] |
| GEN-02 | Which nucleophiles are suitable for this reaction? | A wide range of nucleophiles can be used, including primary and secondary amines, phenols, thiols, and some heterocycles. The reactivity of the nucleophile will influence the required reaction conditions.[1] |
| GEN-03 | How can I confirm the structure of my final product? | The structure of the synthesized compounds can be confirmed using various spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). Infrared (IR) spectroscopy can also be used to identify functional groups.[1] |
| GEN-04 | What is the role of a catalyst like potassium iodide (KI) in this reaction? | Potassium iodide can act as a catalyst through the Finkelstein reaction. The iodide ion displaces the chloride to form a more reactive 2-(iodomethyl) intermediate in situ, which then reacts more readily with the nucleophile.[3] |
| GEN-05 | Is it necessary to protect the N-H group of the benzimidazole ring? | While not always necessary, protecting the N-H group can prevent side reactions, such as N-alkylation, and improve the yield and purity of the desired C2-substituted product, especially with strong bases or highly reactive electrophiles. |
Data Presentation
Table 1: Summary of Reaction Conditions for Nucleophilic Substitution on 2-(Chloromethyl)benzimidazoles
| Nucleophile Type | Base | Solvent | Temperature | Yield Range | Reference |
| Aromatic Amines | Triethylamine | DMF | Reflux | 55-85% | [1] |
| Aromatic Amines | K₂CO₃ (+ KI) | DMF | Room Temp -> Reflux | Not specified | [3] |
| Aromatic Amines | KOH (+ KI) | Ethanol | Reflux | Not specified | [3] |
| Phenols | K₂CO₃ | Acetone | Reflux | >80% | [2] |
| Thiols | Sodium in Methanol | Methanol | Not specified | Not specified | [1] |
| Heterocycles | Triethylamine | DMF | Reflux | 50-75% | [1] |
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1 eq.) followed by triethylamine (1.5 eq.).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired product.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting decision tree for reaction optimization.
References
Technical Support Center: Scaling Up Production of 2-(chloromethyl)-5-methyl-1H-benzimidazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with scaling up the production of 2-(chloromethyl)-5-methyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis from laboratory to industrial production introduces several critical challenges. These primarily revolve around maintaining reaction control, ensuring product quality, and safe handling of materials. Key issues include managing the exothermic nature of the reaction, ensuring efficient mixing and mass transfer in larger reactors, controlling crystallization to obtain the desired product form and purity, and dealing with a different impurity profile that may emerge at a larger scale.[][2]
Q2: How does heat management become a critical factor during scale-up?
A2: The condensation reaction to form the benzimidazole ring is often exothermic. In a large reactor, the surface-area-to-volume ratio is significantly lower than in laboratory glassware, which drastically reduces the efficiency of heat dissipation.[2][3] This can lead to localized hotspots, increasing the rate of side reactions and potentially causing a runaway reaction.[2][4] Proper heat management through efficient cooling systems and controlled reagent addition is crucial for safety and product purity.[3]
Q3: What are the common impurities encountered during the large-scale synthesis?
A3: At an industrial scale, even minor side reactions can lead to significant amounts of impurities.[2] For the synthesis of this compound, common impurities may include unreacted starting materials (4-methyl-1,2-phenylenediamine and chloroacetic acid), over-alkylated products, and polymeric byproducts. The impurity profile can be influenced by factors such as reaction temperature, pH, and residence time.
Q4: How can the crystallization process be optimized for large-scale production?
A4: Optimizing crystallization is key to obtaining a product with high purity and the desired physical properties. On a large scale, this involves controlling the cooling rate, agitation speed, and solvent composition to influence crystal size and morphology.[5] Seeding the solution with pre-existing crystals of the desired polymorph can help ensure consistency.[6] Issues like oiling out or the formation of fine, difficult-to-filter crystals are common challenges that need to be addressed through careful process development.
Q5: What are the key safety considerations for the industrial production of this compound?
A5: Safety is paramount in large-scale chemical synthesis. Key considerations include the handling of corrosive reagents like chloroacetic acid and the management of the exothermic reaction to prevent thermal runaways.[7] Proper personal protective equipment (PPE), well-ventilated production areas, and robust emergency procedures are essential. A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks.
Troubleshooting Guides
Issue 1: Low Yield
| Symptom | Possible Cause | Troubleshooting Action |
| Lower than expected product yield after reaction completion. | Incomplete reaction due to poor mixing or insufficient reaction time. | - Increase agitation speed to improve mixing.[3] - Extend the reaction time and monitor for completion using in-process controls (e.g., HPLC). |
| Degradation of product or reactants due to excessive temperature. | - Ensure the reactor's cooling system is functioning optimally.[3] - Implement a slower, controlled addition of the limiting reagent to manage the exotherm. | |
| Sub-optimal stoichiometry of reactants. | - Re-verify the quantities of all reactants and reagents. | |
| Product loss during work-up and isolation. | - Optimize the extraction and filtration steps to minimize losses. - Ensure the pH during neutralization is optimal for product precipitation. |
Issue 2: Poor Product Purity
| Symptom | Possible Cause | Troubleshooting Action |
| High levels of impurities in the final product. | Formation of side products due to localized overheating. | - Improve heat transfer by ensuring the reactor jacket is clean and the coolant flow rate is adequate.[4] - Consider using a reactor with a higher heat transfer coefficient.[4] |
| Inefficient removal of impurities during crystallization. | - Optimize the crystallization solvent system and cooling profile. - Consider a re-crystallization step or a wash of the isolated solid with a suitable solvent. | |
| Contamination from starting materials. | - Ensure the purity of 4-methyl-1,2-phenylenediamine and chloroacetic acid meets specifications. |
Issue 3: Crystallization Problems
| Symptom | Possible Cause | Troubleshooting Action |
| Product "oiling out" instead of crystallizing. | The solution is too concentrated, or the cooling rate is too fast. | - Add more of the crystallization solvent to reduce the concentration. - Slow down the cooling rate to allow for orderly crystal growth.[5] |
| Formation of very fine crystals that are difficult to filter. | Rapid nucleation due to high supersaturation. | - Reduce the level of supersaturation by adjusting the concentration or cooling profile.[5] - Introduce seed crystals at a lower level of supersaturation to promote the growth of larger crystals.[6] |
| Inconsistent crystal form (polymorphism). | Variations in crystallization conditions. | - Strictly control the crystallization temperature, agitation, and solvent composition. - Consistently use seed crystals of the desired polymorph. |
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Scaled-Up Production Parameters
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reactant A (4-methyl-1,2-phenylenediamine) | 61 g | 6.1 kg |
| Reactant B (Chloroacetic Acid) | 47 g | 4.7 kg |
| Solvent (e.g., Toluene) | 500 mL | 50 L |
| Reaction Temperature | 100-110 °C | 100-110 °C (with careful monitoring) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity (after crystallization) | >99% | >98.5% |
Experimental Protocols
Laboratory-Scale Synthesis (100 g)
-
Reaction Setup: To a 1 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-methyl-1,2-phenylenediamine (61 g, 0.5 mol) and toluene (500 mL).
-
Reagent Addition: Slowly add chloroacetic acid (47 g, 0.5 mol) portion-wise over 30 minutes with vigorous stirring. The temperature of the reaction mixture may increase.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. Filter the solid and wash with cold toluene.
-
Neutralization: Suspend the solid in water (500 mL) and neutralize with a saturated sodium bicarbonate solution until the pH is ~7.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum at 50 °C to yield this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Pilot-Scale Synthesis (10 kg)
-
Reactor Preparation: Charge a 100 L glass-lined reactor with 4-methyl-1,2-phenylenediamine (6.1 kg) and toluene (50 L).
-
Controlled Reagent Addition: Prepare a solution of chloroacetic acid (4.7 kg) in toluene (10 L). Add this solution to the reactor via a dosing pump over 2-3 hours, maintaining the internal temperature below 40 °C using the reactor's cooling jacket.
-
Reaction: After the addition is complete, slowly heat the reactor contents to 100-110 °C and hold for 6-8 hours. Monitor the reaction by in-process HPLC analysis.
-
Cooling and Isolation: Cool the reactor contents to 20-25 °C. The product should precipitate.
-
Filtration and Washing: Transfer the slurry to a centrifuge or filter press. Wash the filter cake with toluene.
-
Neutralization and Re-slurry: Transfer the wet cake back to the reactor and add water (50 L). Neutralize the slurry with a sodium bicarbonate solution to a pH of 7.
-
Final Isolation and Drying: Filter the product, wash thoroughly with water, and dry in a vacuum oven at 50-60 °C until a constant weight is achieved.
Visualizations
References
interpreting complex NMR spectra of 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift ranges for this compound?
A: The chemical shifts can vary slightly based on the solvent and concentration. However, when using DMSO-d₆, you can expect the proton signals to appear in the ranges summarized in the table below.
Q2: Why is the N-H proton signal often broad and located far downfield?
A: The N-H proton of the imidazole ring is typically the most deshielded proton in the molecule, often appearing between 12.0 and 13.6 ppm in DMSO-d₆.[1] This significant downfield shift is caused by the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The signal's broadness is a result of two factors: quadrupole broadening from the adjacent nitrogen atom and chemical exchange with any residual water or between tautomeric forms.[1][2]
Q3: How does tautomerism affect the NMR spectrum of this molecule?
A: N-unsubstituted benzimidazoles like this derivative can exist as two distinct tautomers due to the migration of the proton between the two nitrogen atoms of the imidazole ring.[1][3] For the 5-methyl derivative, this means a rapid equilibrium exists between this compound and 2-(chloromethyl)-6-methyl-1H-benzimidazole.
-
Fast Exchange: On the NMR timescale, if this exchange is rapid, the spectrum will show a time-averaged representation of both tautomers. This results in chemically equivalent pairs of atoms (e.g., C4/C7 and C5/C6), simplifying the spectrum by showing fewer signals than one might expect for a single static structure.[3]
-
Slow Exchange: In certain solvents or at lower temperatures, this exchange can be slowed down, a phenomenon known as "blocked tautomerism".[3] In such cases, the spectrum becomes more complex, with separate signals appearing for each of the non-equivalent protons and carbons in the two distinct tautomeric forms.[3][4]
Q4: I see only three signals in the aromatic region, but I expect four. Why is this?
A: This is a direct consequence of the rapid tautomerism described in Q3. The fast proton exchange between N1 and N3 makes the benzimidazole ring effectively symmetrical on the NMR timescale. This causes the proton at position 4 to become chemically equivalent to the proton at position 7, resulting in a single averaged signal. Therefore, you will typically observe three distinct signals for the aromatic protons: one for H4/H7, one for H6, and one for the proton on the carbon bearing the methyl group (H5).
Q5: What are the expected splitting patterns for the aromatic protons?
A: The splitting patterns are dictated by the coupling between adjacent protons.
-
The proton at C4 (ortho to the ring junction, meta to H6) will appear as a singlet or a narrow doublet due to a small meta-coupling.
-
The proton at C6 (ortho to H5 and meta to H4) will appear as a doublet of doublets due to ortho and meta coupling.
-
The proton at C7 (ortho to the ring junction and ortho to H6) will appear as a doublet. Due to fast tautomerism, the signals for H4 and H7 often appear as a single resonance, and the proton at C6 will be coupled to the proton at C7. For 5-methyl-1H-benzimidazole, the spectrum shows a singlet for H4, a doublet for H7, and a doublet of doublets for H6.[5]
Section 2: Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 12.0 - 13.0 | Broad Singlet (br s) | Highly deshielded, exchangeable with D₂O.[1][5] |
| Aromatic H (H4, H7, H6) | 7.0 - 7.6 | Multiplet (m) | The exact pattern depends on the rate of tautomeric exchange.[1][5] |
| -CH₂Cl | ~4.9 | Singlet (s) | Methylene protons adjacent to a chlorine atom and the benzimidazole ring.[5] |
| -CH₃ | ~2.4 | Singlet (s) | Methyl group attached to the benzene ring.[5] |
Table 2: Typical Proton-Proton Coupling Constants (J) in Benzene Ring Systems
| Coupling Type | Number of Bonds | Typical Value (Hz) |
| Ortho | 3 (³J) | 6 - 9 Hz[1] |
| Meta | 4 (⁴J) | 2 - 3 Hz[1] |
| Para | 5 (⁵J) | 0 - 1 Hz[1] |
Section 3: Troubleshooting Guide
Problem: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet that is difficult to assign.
Solution: This is a common issue, especially if the tautomeric exchange rate is intermediate or if there are impurities. A systematic approach using 2D NMR is the most effective way to achieve unambiguous assignment.
-
Step 1: Run a ¹H-¹H COSY (Correlation Spectroscopy) experiment. This will identify which protons are spin-coupled to each other, revealing the connectivity within the aromatic spin system.
-
Step 2: Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the assignment of protonated carbons.
-
Step 3: Run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is a crucial experiment that shows correlations between protons and carbons over two to three bonds. This data allows you to piece the molecular fragments together. For instance, you can confirm the position of the methyl and chloromethyl groups by observing correlations from their protons to the carbons of the benzimidazole core.
Problem: My NMR signals are unusually broad, affecting resolution and integration.
Solution: Broad peaks can arise from several sources. Follow this logical workflow to diagnose the issue.
-
Check Sample Preparation:
-
Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Dilute the sample and re-acquire the spectrum.
-
Solubility: Poor solubility can cause a non-homogenous solution, resulting in broad lines. Try gently warming the sample or using a different deuterated solvent in which the compound is more soluble.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
-
Investigate Dynamic Processes:
-
Broadening is a classic sign of chemical exchange occurring at a rate comparable to the NMR timescale (e.g., tautomerism or restricted bond rotation).
-
Run a Variable Temperature (VT) NMR experiment.
-
Heating: If the broad peaks sharpen and coalesce into a single, averaged signal upon heating, it confirms a fast chemical exchange process.
-
Cooling: If the broad peak resolves into two or more sharp signals upon cooling, it indicates that you have slowed the exchange process enough to observe the individual species (e.g., separate tautomers).
-
-
Section 4: Key Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.[1]
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] This solvent is recommended as it readily dissolves most benzimidazole derivatives and allows for the clear observation of the N-H proton.[1]
-
Dissolve: Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Filter: Take a Pasteur pipette and plug the tip with a small piece of cotton or glass wool. Use this to filter the sample solution directly into a clean, dry NMR tube. This removes any particulate matter that can degrade spectral quality.[1]
-
Cap and Label: Securely cap the NMR tube and label it clearly before submitting it for analysis.
Protocol 2: D₂O Exchange for N-H Proton Identification
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the exchangeable N-H proton should significantly decrease in intensity or disappear completely in the second spectrum.[6] A new, broad peak for HOD may appear, typically between 3 and 5 ppm, depending on the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Derivatives and Fluconazole
For Immediate Release
In the ongoing search for more effective antifungal agents, researchers have turned their attention to the benzimidazole scaffold, a heterocyclic aromatic organic compound. This guide provides a comparative analysis of the antifungal activity of novel 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives against the widely used antifungal drug, fluconazole. The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Antifungal Activity
The antifungal efficacy of the synthesized benzimidazole derivatives and fluconazole was primarily determined by their Minimum Inhibitory Concentration (MIC) and, in some cases, the half-maximal inhibitory concentration (IC50). MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The data has been aggregated from multiple studies and is presented below for comparative purposes.
It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions. Where data is compiled from different sources, variations in experimental protocols may influence the results.
| Compound/Drug | Fungal Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Benzimidazole Derivatives | ||||
| VMKP 8 | Candida albicans | 12.5 | - | [1] |
| Benzimidazole derivative 26 | Candida albicans | 12.5 | - | [1] |
| Novel benzimidazole conjugated 1,3,4 oxadiazole derivatives (27 and 28) | Candida albicans | 1.95 | - | [1] |
| Compound 4k | Candida albicans | 8 | - | [2] |
| Compound 4k | Aspergillus niger | 16 | - | [2] |
| Compound 5b | Colletotrichum gloeosporioides | - | 11.38 | [3] |
| Compound 7f | Botrytis cinerea | - | 13.36 | [3] |
| Compound 4m | Fusarium solani | - | 18.60 | [3] |
| Fluconazole (Reference) | ||||
| Fluconazole | Candida albicans | 0.5 | - | [4] |
| Fluconazole | Candida albicans | 4 | - | [2] |
| Fluconazole | Aspergillus niger | 128 | - | [2] |
| Fluconazole | Candida krusei | ≥64 | - | [5] |
| Fluconazole | Candida glabrata | 32 | - | [5] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the referenced studies for the determination of antifungal activity.
Synthesis of 2-(Chloromethyl)-1H-benzimidazole Derivatives
A common synthetic route involves the condensation of o-phenylenediamine with chloroacetic acid.[3] For instance, a mixture of o-phenylenediamine and chloroacetic acid is refluxed in the presence of a strong acid like 5 N HCl.[3] The resulting product is then neutralized, filtered, and purified, often using column chromatography.[3] Further derivatization is achieved by reacting the 2-(chloromethyl)-1H-benzimidazole intermediate with various aromatic amines or other nucleophiles.[1]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds and the reference drug, fluconazole, is typically evaluated using established methods such as the broth microdilution method or the agar well diffusion method.
a) Broth Microdilution Method (for MIC determination):
This method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal spores or yeast cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Preparation of Drug Dilutions: The test compounds and fluconazole are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
b) Mycelium Growth Rate Method (for IC50 determination):
This method is often employed for filamentous fungi to assess the inhibitory effect of compounds on mycelial growth.[3][6]
-
Preparation of Medicated Plates: The test compounds are dissolved in a solvent and added to a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations. These mixtures are then poured into Petri dishes.
-
Inoculation: A small disc of the fungal mycelium, taken from the edge of an actively growing culture, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate (without any compound) reaches a certain diameter.
-
Measurement and Calculation: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is then determined from the dose-response curve.
Visualizing Experimental Workflow and Proposed Mechanism of Action
The following diagrams illustrate the typical workflow for antifungal susceptibility testing and the proposed mechanism of action for benzimidazole derivatives that target ergosterol biosynthesis.
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Caption: Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis.
Conclusion
The preliminary data suggests that certain this compound derivatives exhibit promising antifungal activity, with some compounds demonstrating efficacy comparable to or, in specific cases, better than fluconazole against certain fungal strains.[1][2] The development of these novel benzimidazole derivatives as potential antifungal agents warrants further investigation, including broader in vivo studies and toxicological profiling. The structure-activity relationship studies indicate that substitutions on the benzimidazole ring system play a crucial role in their antifungal potency.[3] These findings open new avenues for the design and development of next-generation antifungal drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Analysis of 2-(chloromethyl)-5-methyl-1H-benzimidazole-Based Fungicides and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Antifungal Efficacy
This guide provides a comprehensive comparison of the antifungal efficacy of novel 2-(chloromethyl)-5-methyl-1H-benzimidazole-based compounds against established commercial fungicides. The data presented is compiled from in vitro studies to offer a clear perspective on the potential of these emerging compounds in the management of key phytopathogenic fungi.
Quantitative Efficacy Comparison
The following table summarizes the in vitro antifungal activity of synthesized this compound derivatives and commercial standard fungicides against a panel of five significant plant pathogens. Efficacy is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in µg/mL, which represents the concentration of the compound required to inhibit 50% of the fungal mycelial growth. Lower values indicate higher antifungal activity.
| Fungicide/Compound | Chemical Class | Botrytis cinerea (Gray Mold) | Colletotrichum gloeosporioides (Anthracnose) | Alternaria solani (Early Blight) | Fusarium solani (Root Rot) | Cytospora sp. (Canker) |
| Experimental Benzimidazoles | ||||||
| Compound 7f[1][2] | This compound derivative | 13.36 | - | - | - | - |
| Compound 5b[1][2] | This compound derivative | 57.71 | 11.38 | - | 40.15 | 30.97 |
| Compound 4m[1][2] | This compound derivative | - | 20.76 | 27.58 | 18.60 | - |
| Commercial Standards | ||||||
| Hymexazol[1][2] | Isoxazole | 8.92 | - | - | - | - |
| Carbendazim | Benzimidazole | - | - | - | >500 (for F. oxysporum) | - |
| Difenoconazole | Triazole | - | - | - | 4.27 (for F. oxysporum) | - |
| Mancozeb | Dithiocarbamate | - | - | Effective | 6.95 (for F. oxysporum) | - |
| Azoxystrobin | Strobilurin | - | Effective | Effective | - | - |
| Chlorothalonil | Chloronitrile | Effective | - | Effective | - | - |
| Thiophanate-methyl | Benzimidazole | Effective | Effective | - | Effective | - |
Note: A dash (-) indicates that data for the specific fungus was not available in the cited sources. "Effective" indicates that the fungicide is commercially used for the target pathogen, but specific IC50 values were not found in the context of this comparative analysis.
Experimental Protocols
The in vitro antifungal activity of the this compound derivatives was determined using the mycelium growth rate method. This is a standard and widely accepted assay for evaluating the efficacy of antifungal compounds.
Mycelium Growth Rate Method Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved to ensure sterility.
-
Incorporation of Test Compounds: The synthesized compounds and reference fungicides are dissolved in a suitable solvent (e.g., DMSO) and then mixed with the molten PDA at various concentrations. The final concentration of the solvent in the medium is kept constant and low enough to not affect fungal growth.
-
Pouring Plates: The PDA medium containing the test compounds is poured into sterile Petri dishes and allowed to solidify. Control plates containing only the solvent are also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of each agar plate.
-
Incubation: The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (usually 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentrations and performing a regression analysis.
Visualizing Experimental and Mechanistic Pathways
To better illustrate the processes involved in the evaluation and the mechanism of action of benzimidazole-based fungicides, the following diagrams are provided.
Caption: Experimental workflow for the in vitro evaluation of antifungal activity.
Caption: Mechanism of action of benzimidazole fungicides targeting β-tubulin.
Mechanism of Action: Targeting Fungal Cell Division
Benzimidazole fungicides, including the parent structure of the experimental compounds discussed, exert their antifungal activity by targeting a fundamental process in fungal cell biology: mitosis.[3][4][5] The primary molecular target is β-tubulin, a protein subunit that polymerizes to form microtubules.[3][4][5]
These microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[3][4] By binding to β-tubulin, benzimidazole fungicides disrupt the assembly of microtubules.[3][4][5] This interference prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle and ultimately inhibiting fungal growth and proliferation.[3][4] This targeted mechanism of action provides a high degree of selectivity for fungal cells.
Conclusion
The preliminary in vitro data suggests that this compound derivatives exhibit promising antifungal activity against a range of important phytopathogenic fungi. Notably, certain derivatives show efficacy comparable to or, in some cases, exceeding that of the commercial standard hymexazol against specific pathogens. The targeted mechanism of action, inhibiting β-tubulin polymerization, is a well-validated strategy for antifungal development. Further research, including in vivo studies and broader comparative analyses against a wider array of commercial fungicides, is warranted to fully elucidate the potential of these compounds as next-generation fungicidal agents. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of mycology and agrochemical development.
References
mechanism of action studies for anticancer 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives.
For Immediate Release
Recent investigations into the anticancer properties of 5-methyl-1H-benzimidazole derivatives have revealed promising therapeutic potential, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines. These derivatives, emerging from the broader class of benzimidazoles—a key pharmacophore in medicinal chemistry—are showing efficacy through diverse mechanisms of action, including the induction of apoptosis and cell cycle arrest. This guide provides a comparative analysis of the performance of key 5-methyl-1H-benzimidazole derivatives and their analogs, supported by experimental data to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity
The in vitro cytotoxic activity of various 5-substituted-1H-benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Comparison/Control | IC50 (µM) |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) [1] | MCF-7 (Breast) | 0.73 ± 0.0 | L-cells (Normal Fibroblast) | 59.6 ± 2.5 |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | |||
| Compound 7 (dimethylpyrazolyl derivative of 3-(2-methyl-1H-benzimidazol-5-ylazo)pentane-2,4-dione) [2] | Tested against 60 human cancer cell lines | Potent Activity | - | - |
| Compound 9 (dimethyloxazolyl derivative of 3-(2-methyl-1H-benzimidazol-5-ylazo)pentane-2,4-dione) [2] | Tested against 60 human cancer cell lines | Potent Activity | - | - |
| 2g (a 2-(aminomethyl)benzimidazole derivative) [3] | T47D (Breast) | More cytotoxic than Gefitinib | Gefitinib | - |
| 4g (a 2-(aminomethyl)benzimidazole derivative) [3] | T47D (Breast) | More cytotoxic than Gefitinib | Gefitinib | - |
| A549 (Lung) | Highly Resistant | Gefitinib | Highly Resistant | |
| Vero (Normal) | Inactive | - | - |
Mechanisms of Action: A Multi-pronged Attack on Cancer
The anticancer effects of these benzimidazole derivatives are not monolithic, with different compounds leveraging distinct cellular pathways to inhibit tumor growth.
Microtubule Disruption and Mitotic Arrest
One of the key mechanisms identified is the disruption of microtubule dynamics. For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) functions as a microtubule targeting agent[1]. By interfering with the polymerization of tubulin, MBIC induces mitotic arrest in rapidly dividing cancer cells, ultimately leading to apoptosis. The efficacy of MBIC appears to be linked to the p53 status of the cancer cells, with p53 mutant cells showing higher resistance[1].
Mechanism of action for MBIC as a microtubule targeting agent.
Tyrosine Kinase Inhibition
A distinct mechanism of action has been proposed for certain 2-(aminomethyl)benzimidazole derivatives, which are structurally related to the 2-(chloromethyl) precursors. These compounds are suggested to act as tyrosine kinase inhibitors[3][4]. By blocking the activity of receptor tyrosine kinases (RTKs) that are often overexpressed in cancer cells, these derivatives can halt the signaling pathways that drive cell proliferation and survival.
Proposed mechanism of tyrosine kinase inhibition.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for key assays are outlined below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).
Methodology:
-
Cell Treatment: Cancer cells are treated with the benzimidazole derivatives for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The stained cells are incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Conclusion
The preliminary data on 5-methyl-1H-benzimidazole derivatives and their close analogs highlight a promising and versatile scaffold for the development of novel anticancer agents. Their ability to target fundamental cancer-driving processes through multiple mechanisms warrants further investigation and optimization. The experimental protocols provided herein offer a standardized framework for the continued exploration of this important class of compounds. Future studies should focus on expanding the library of these derivatives and conducting in vivo efficacy and toxicity studies to translate these promising in vitro findings into potential clinical applications.
References
- 1. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-substituted 2-methylbenzimidazoles with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. chemrevlett.com [chemrevlett.com]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a key intermediate in pharmaceutical synthesis. The document outlines a detailed protocol for the validation of this method in accordance with international guidelines and presents a comparative analysis against alternative analytical techniques. The information herein is intended to support researchers and quality control professionals in establishing robust and reliable analytical procedures for this compound.
Proposed High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the quantitative determination of this compound. This technique is widely recognized for its high resolution, sensitivity, and reproducibility in analyzing pharmaceutical compounds and their impurities.[1] The proposed chromatographic conditions are based on established methods for similar benzimidazole derivatives and are designed to be stability-indicating.[1][2]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 20 min, then hold at 30% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocols for HPLC Method Validation
To ensure the proposed HPLC method is suitable for its intended purpose, a thorough validation should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3][4] The following validation characteristics must be assessed.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Forced Degradation Study: Expose the this compound sample to stress conditions including acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 80°C), and photolytic stress (UV light).[5]
-
Analyze the stressed samples using the proposed HPLC method.
-
Assess the resolution between the peak for this compound and any peaks corresponding to degradation products. The peak purity should also be evaluated using a Diode Array Detector (DAD) to confirm that the analyte peak is not co-eluting with other compounds.[3]
Linearity
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[2]
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
Protocol: The range is confirmed by the successful demonstration of linearity, accuracy, and precision within the specified concentration limits. For an assay, a typical range is 80% to 120% of the test concentration.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
-
Perform recovery studies by spiking a placebo mixture with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare at least three replicate samples for each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.[3]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
-
Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[6]
-
Intermediate Precision: Assess the method's precision by having the assay performed by a different analyst, on a different day, and using different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the calibration curve.
-
Signal-to-Noise Ratio: Determine the concentration that yields an S/N ratio of approximately 3 for LOD and 10 for LOQ.[7]
-
Calibration Curve Method: Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the mean of the slopes of the calibration curves.
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±5°C)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Mobile phase composition (e.g., ±2% organic component)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) after each change to assess the impact on the method's performance.
Table 2: HPLC Method Validation Summary and Acceptance Criteria (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyte peak is well-resolved from degradants (Resolution > 2). Peak purity > 99%. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.1 µg/mL |
| LOQ | Report value | 0.3 µg/mL |
| Robustness | System suitability parameters remain within limits. | Pass |
Comparison with Alternative Analytical Methods
While HPLC with UV detection is a robust and widely used technique, other methods can also be employed for the quantification of benzimidazole derivatives. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.[8]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique that measures the absorbance of light by the analyte at a specific wavelength. Benzimidazole derivatives are known to be UV-active.[9][10]
-
Advantages: Rapid, inexpensive, and requires simpler instrumentation compared to HPLC.
-
Disadvantages: Lower specificity, as other compounds in the sample may absorb at the same wavelength, leading to interference. It is generally less sensitive than HPLC and not suitable for separating the analyte from impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique has become a gold standard for the trace-level determination of benzimidazole residues in complex matrices.[8][11]
-
Advantages: Extremely high sensitivity and specificity, allowing for very low detection and quantification limits.[11] It can confirm the identity of the analyte based on its mass-to-charge ratio and fragmentation pattern, and it is capable of quantifying multiple analytes simultaneously.
-
Disadvantages: High cost of instrumentation and maintenance, requires more specialized expertise for operation and method development.
Table 3: Comparison of Analytical Methods for Benzimidazole Quantification
| Feature | HPLC-UV | UV-Vis Spectrophotometry | LC-MS/MS |
| Specificity | High | Low to Moderate | Very High |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | Low (µg/mL range) | Very High (ng/mL to pg/mL range) |
| Precision (%RSD) | High (< 2%) | Moderate | Very High (< 5% at trace levels) |
| Instrumentation Cost | Moderate | Low | High |
| Complexity of Operation | Moderate | Low | High |
| Suitability for Impurity Profiling | Yes | No | Yes (and structural elucidation) |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.
Caption: Logical workflow for the validation of an HPLC analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple UV Spectrophotometric Assay of Metronidazole [scirp.org]
- 11. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 2-(Chloromethyl)-1H-benzimidazole Analogs as Antifungal Agents
This guide provides a comparative analysis of a series of 2-(chloromethyl)-1H-benzimidazole analogs, focusing on their quantitative structure-activity relationships (QSAR) as antifungal agents. The information is tailored for researchers, scientists, and professionals in drug development, presenting a summary of experimental data, detailed protocols, and visualizations of key concepts. While a specific QSAR study on 2-(chloromethyl)-5-methyl-1H-benzimidazole analogs is not available in the reviewed literature, this guide focuses on a closely related and extensively studied series of 35 derivatives of 2-(chloromethyl)-1H-benzimidazole. The comparative analysis is based on the structure-activity relationships (SAR) observed within this series.
The primary data for this guide is drawn from a study that synthesized a series of 35 benzimidazole derivatives from 2-chloromethyl-1H-benzimidazole and evaluated their antifungal activities against five phytopathogenic fungi.[1]
Data Presentation: Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Analogs
The antifungal activity of the synthesized compounds was evaluated against five phytopathogenic fungi: Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. The results, expressed as IC50 values (in μg/mL), are summarized in the table below. Lower IC50 values indicate higher antifungal activity. The commercial agricultural fungicide hymexazol was used as a positive control.[1]
| Compound | R1 | R2 | R3 | R4 | IC50 (μg/mL) vs. C. gloeosporioides | IC50 (μg/mL) vs. A. solani | IC50 (μg/mL) vs. F. solani | IC50 (μg/mL) vs. Cytospora sp. | IC50 (μg/mL) vs. B. cinerea |
| 4m | H | H | H | H | 20.76 | 27.58 | 18.60 | >100 | >100 |
| 5b | - | - | - | - | 11.38 | >100 | 40.15 | 30.97 | 57.71 |
| 7f | - | - | - | - | >100 | >100 | >100 | >100 | 13.36 |
| Hymexazol (Control) | - | - | - | - | - | - | - | - | 8.92 |
(Note: The full table with all 35 compounds and their detailed substitutions is extensive. The table above highlights the most active compounds discussed in the source material to illustrate the structure-activity relationship. For complete data, referring to the original publication is recommended.)
Key Structure-Activity Relationship (SAR) Insights:
-
Influence of Substituents on the Benzene Ring: The introduction of a chlorine atom at the para-position of the benzene ring was found to enhance antifungal activity.[1]
-
Importance of the Sulfonyl Group: The presence of a sulfonyl group was identified as critical for the inhibition of C. gloeosporioides.[1]
-
Effect of an Unsubstituted Benzene Ring: An unsubstituted benzene ring was shown to improve antifungal activity in certain cases.[1]
-
Nitro Group Substitution: The presence of a nitro group at the 5-position of the benzimidazole ring was found to be important for antifungal activity.[2]
Experimental Protocols
The methodologies for the synthesis of the 2-(chloromethyl)-1H-benzimidazole analogs and the evaluation of their antifungal activity are crucial for understanding and reproducing the presented data.
Synthesis of 2-(Chloromethyl)-1H-benzimidazole (Parent Compound):
A mixture of o-phenylenediamine (7.56 g, 80 mmol) and chloroacetic acid (7.56 g, 70 mmol) is taken in a solution of 5 N HCl (60 mL) and refluxed in an oil bath for 8 hours. The reaction mixture is then cooled to room temperature and neutralized with ammonia. The resulting yellow residue is obtained by filtration and washed with water. Purification is carried out by column chromatography on silica gel eluting with petroleum ether-acetone (3:1) to yield the pure compound.[3]
General Synthesis of 2-(Chloromethyl)-1H-benzimidazole Derivatives:
The derivatives are synthesized by reacting 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocycles.[4] For instance, to a solution of the parent compound in anhydrous toluene, dimethyl sulfate can be added dropwise at room temperature, followed by refluxing for 3 hours. After cooling, water is added, and the mixture is basified with ammonia. The solution is then extracted with chloroform, and the organic layer is dried and concentrated to obtain the derivative.[3]
Antifungal Activity Assay (Mycelium Growth Rate Method):
The antifungal activity of the synthesized compounds is evaluated using the mycelium growth rate method against the target fungi.[3] The compounds are dissolved in a suitable solvent and added to potato dextrose agar (PDA) medium at various concentrations. A 5 mm plug of fungal inoculum from the edge of a fungal colony is placed at the center of the PDA medium and incubated at 28 °C in the dark. The diameter of the mycelial colony is measured at regular intervals (e.g., 12, 24, and 36 hours post-inoculation). The mycelium growth inhibition rate is calculated using the following formula:
I% = [((C-d) - (T-d)) / (C-d)] × 100%
Where 'I' is the inhibition rate, 'C' is the diameter of the control colony, 'T' is the diameter of the treated colony, and 'd' is the diameter of the inoculum plug.[5] The IC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is then determined.
Visualizations
Diagram of the General Synthesis Workflow:
References
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) analysis of 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives for antifungal activity.
A Comprehensive Comparison of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Derivatives in Antifungal Activity
In the quest for novel and potent antifungal agents, this compound has emerged as a promising scaffold for the development of new derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various derivatives, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Unveiling Structure-Activity Relationships
The antifungal efficacy of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core and the group attached to the chloromethyl moiety. Several studies have elucidated key structural features that govern their antifungal potential.
A significant finding is the impact of substitutions on the benzene ring of the benzimidazole scaffold. For instance, the introduction of a chlorine atom at the para-position of a phenyl ring attached to the core structure has been shown to enhance antifungal activity.[1][2] Furthermore, the presence of a sulfonyl group has been identified as critical for the inhibition of certain fungal species like Colletotrichum gloeosporioides.[1][2] Conversely, an unsubstituted benzene ring can also lead to improved activity against a range of fungi.[1][2]
The length of alkyl chains in bisbenzimidazole derivatives also plays a crucial role in their antifungal profiles.[3] Variations in alkyl chain length can modulate the potency of these compounds against different fungal strains.[3]
Comparative Antifungal Activity
To facilitate a clear comparison, the following tables summarize the in vitro antifungal activity of representative this compound derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50), which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism or causes 50% inhibition of growth, respectively.
Table 1: Antifungal Activity (IC50, µg/mL) of Selected Benzimidazole Derivatives against Phytopathogenic Fungi [1][2]
| Compound ID | Fungal Strain | IC50 (µg/mL) |
| 4m | C. gloeosporioides | 20.76 |
| A. solani | 27.58 | |
| F. solani | 18.60 | |
| 5b | Cytospora sp. | 30.97 |
| C. gloeosporioides | 11.38 | |
| B. cinerea | 57.71 | |
| F. solani | 40.15 | |
| 7f | B. cinerea | 13.36 |
| Hymexazol (Control) | B. cinerea | 8.92 |
Table 2: Antifungal Activity (MIC, µg/mL) of a Potent Benzimidazole Derivative against Candida albicans [4]
| Compound ID | Fungal Strain | MIC (µg/mL) |
| VMKP 8 | Candida albicans | 12.5 |
Mechanism of Action: Targeting Fungal Integrity
The primary mechanism of action for many benzimidazole fungicides involves the disruption of microtubule assembly.[5] These compounds bind to β-tubulin, a key protein component of microtubules, thereby inhibiting their formation. This disruption of the microtubular network interferes with essential cellular processes such as nuclear division and cell structure maintenance, ultimately leading to fungal cell death.[5]
While microtubule disruption is a well-established mechanism, recent studies suggest that some novel benzimidazole derivatives may also exert their antifungal effects by inhibiting ergosterol biosynthesis.[6] Ergosterol is a vital component of the fungal cell membrane, and its inhibition compromises membrane integrity, leading to cell lysis.
Experimental Protocols
The evaluation of antifungal activity is crucial for SAR analysis. The following are detailed methodologies for key experiments cited in the literature.
Mycelium Growth Rate Method
This method is commonly used to assess the antifungal activity of compounds against filamentous fungi.[1][2]
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired concentration.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh fungal culture is placed at the center of the compound-containing PDA plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28 °C) for a defined period.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the compound.
Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and filamentous fungi.[7][8][9]
-
Preparation of Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37 °C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Visualizing the Workflow and SAR Logic
To better understand the experimental process and the logical connections in SAR, the following diagrams are provided.
Caption: Experimental workflow for SAR analysis of antifungal compounds.
Caption: Logical relationship of structural modifications to antifungal activity.
References
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reviberoammicol.com [reviberoammicol.com]
- 8. edoj.org.eg [edoj.org.eg]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of In Vitro and In Vivo Efficacy of 2-(Chloromethyl)-5-methyl-1H-benzimidazole Antifungal Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo antifungal efficacy of derivatives of 2-(chloromethyl)-5-methyl-1H-benzimidazole. The data presented herein is compiled from various studies to facilitate an objective assessment of their potential as antifungal agents. While extensive in vitro data exists for a range of derivatives, in vivo efficacy data is less common for this specific chemical series. This guide presents available data to draw comparisons where possible and highlights areas for future research.
Quantitative Data Summary
Table 1: In Vitro Antifungal Activity of 2-(Chloromethyl)-1H-benzimidazole Derivatives against Phytopathogenic Fungi
| Compound ID | Fungal Species | IC50 (μg/mL) | Reference Compound | IC50 (μg/mL) of Reference |
| 4m | C. gloeosporioides | 20.76 | Hymexazol | - |
| A. solani | 27.58 | |||
| F. solani | 18.60 | |||
| 5b | Cytospora sp. | 30.97 | Hymexazol | - |
| C. gloeosporioides | 11.38 | |||
| B. cinerea | 57.71 | |||
| F. solani | 40.15 | |||
| 7f | B. cinerea | 13.36 | Hymexazol | 8.92 |
Data sourced from a study on derivatives of 2-chloromethyl-1H-benzimidazole against various phytopathogenic fungi.[1][2]
Table 2: In Vitro Antifungal Activity of Benzimidazole Derivatives against Human Pathogenic Fungi
| Compound ID | Fungal Species | MIC (μg/mL) | Reference Compound | MIC (μg/mL) of Reference |
| 1a (1-nonyl-1H-benzo[d]imidazole) | Candida albicans | 0.5-256 | - | - |
| Aspergillus species | 16-256 | |||
| 2a (1-decyl-1H-benzo[d]imidazole) | Candida albicans | 2-256 | - | - |
| Aspergillus species | 16-256 | |||
| VMKP 8 | Candida albicans | 12.5 | Ketoconazole | - |
Data compiled from studies on various benzimidazole derivatives.[3][4]
Table 3: In Vivo Antifungal Activity of a 2-Substituted Benzimidazole Derivative
| Compound | Fungal Pathogen | Animal Model | Dosing | Outcome |
| 5-fluoro-2-(5'-nitro-2'-furyl) benzimidazole | Candida albicans | Murine | 120 mg/kg (i.p.) | Significantly increased Mean Survival Time (>60 days) |
This data is for a 2-substituted benzimidazole, not a direct derivative of this compound, and serves as an example of in vivo antifungal efficacy within the broader benzimidazole class.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the literature for evaluating the antifungal properties of benzimidazole compounds.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.
a. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. The suspension is then further diluted to achieve the final desired inoculum concentration.
b. Assay Procedure:
-
The antifungal compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well.
In Vitro Antifungal Susceptibility Testing: Mycelium Growth Rate Method
This method is commonly used to assess the antifungal activity against filamentous fungi.
a. Plate Preparation:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten Potato Dextrose Agar (PDA) at various concentrations.
-
The agar mixture is then poured into sterile Petri dishes.
b. Inoculation and Incubation:
-
A small plug (e.g., 5 mm diameter) of mycelium from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.
c. Data Analysis:
-
The diameter of the fungal colony is measured at regular intervals.
-
The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
The IC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.[1][2]
In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis
This model is used to evaluate the therapeutic efficacy of antifungal compounds in a living organism.
a. Infection Model:
-
Female BALB/c mice (or another appropriate strain) are typically used.
-
Mice are infected with a lethal dose of Candida albicans via intravenous (e.g., lateral tail vein) injection.
b. Treatment:
-
The test compound is administered at various doses and routes (e.g., intraperitoneal, oral) at a specified time post-infection.
-
A control group receives the vehicle, and a positive control group may receive a known antifungal drug (e.g., fluconazole).
-
Treatment is typically continued for a set number of days.
c. Efficacy Assessment:
-
Survival: Mice are monitored daily for morbidity and mortality, and the mean survival time is calculated.
-
Fungal Burden: At the end of the study, organs such as the kidneys and brain are harvested, homogenized, and plated on selective agar to determine the fungal load (CFU/gram of tissue). A reduction in fungal burden compared to the control group indicates efficacy.[5]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of novel antifungal compounds, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for antifungal drug discovery.
Proposed Signaling Pathway: Inhibition of Ergosterol Biosynthesis
While the classical mechanism of action for many benzimidazoles involves microtubule disruption, recent evidence suggests that some novel antifungal benzimidazole derivatives target the ergosterol biosynthesis pathway, a mechanism shared with azole antifungals. This pathway is crucial for fungal cell membrane integrity.
Caption: Inhibition of the ergosterol biosynthesis pathway.
Conclusion
Derivatives of this compound have demonstrated promising in vitro antifungal activity against a range of fungal pathogens. The primary mechanism of action for some novel benzimidazoles appears to be the inhibition of ergosterol biosynthesis, a well-validated antifungal target. However, a notable gap exists in the publicly available literature regarding the in vivo efficacy of these specific compounds. The single example of a 2-substituted benzimidazole with in vivo data suggests that this class of compounds can be effective in animal models of fungal infection. Further research, including systematic in vivo studies in relevant animal models, is essential to fully elucidate the therapeutic potential of this compound derivatives and to establish a clear in vitro to in vivo correlation. Such studies would be invaluable for guiding the selection and optimization of lead candidates for further drug development.
References
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New heterocyclic derivatives of benzimidazole with germicidal activity. IV--In vivo anticandida activity of 5-fluoro-2-(5'-nitro-2'-furyl) benzimidazole (F-O-NO2) - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the cytotoxicity of 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives on human cell lines
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including promising anticancer properties. This guide provides a comparative analysis of the cytotoxic effects of various 2- and/or 5-substituted benzimidazole derivatives on several human cancer cell lines. While specific data on 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives are limited in the reviewed literature, this document summarizes findings on structurally related compounds, offering valuable insights into their potential as cytotoxic agents. The data presented is compiled from multiple studies and is intended to serve as a reference for further research and development in this area.
Comparative Cytotoxicity Data
The cytotoxic activity of benzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various benzimidazole derivatives against different human cancer cell lines.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| se-182 | A549 (Lung Carcinoma) | 15.80 | [1] |
| HepG2 (Liver Carcinoma) | 15.58 | [1] | |
| Compound 3 (a benzimidazole salt) | MCF-7 (Breast Adenocarcinoma) | 22.41 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 25.14 | [2] | |
| DLD-1 (Colorectal Adenocarcinoma) | 41.97 | [2] | |
| Compound 5 (bromo-derivative) | MCF-7 (Breast Adenocarcinoma) | 17.8 (µg/mL) | [3] |
| DU-145 (Prostate Carcinoma) | 10.2 (µg/mL) | [3] | |
| H69AR (Lung Cancer) | 49.9 (µg/mL) | [3] | |
| Various 1,2,5-trisubstituted benzimidazoles | CCRF-CEM (Leukemia) | 3.61 - 6.63 | [4] |
| CEM/ADR5000 (Doxorubicin-resistant Leukemia) | 8.13 - 22.02 | [4] | |
| Caco-2 (Colon Cancer) | 13.47 - 13.86 | [4] | |
| MCF7 (Breast Cancer) | 23.30 | [4] | |
| Metal-Bound Benzimidazole Derivatives | A549 (Lung Adenocarcinoma) | 264.32 - 608.70 | [5] |
| 1H-benzimidazol-2-yl hydrazone derivatives | MCF-7 (Breast Adenocarcinoma) | Low micromolar range | [6] |
| AR-230 (Chronic Myeloid Leukemia) | Low micromolar range | [6] |
Experimental Protocols
The evaluation of cytotoxicity is a critical first step in the assessment of potential anticancer agents. The most common method cited in the literature for determining the cytotoxic effects of benzimidazole derivatives is the MTT assay.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives for a specified period, typically 24, 48, or 72 hours. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug, e.g., cisplatin or doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the insoluble purple formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of benzimidazole derivatives.
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Mechanism of Action: Signaling Pathways
Several studies suggest that the cytotoxic effects of benzimidazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.
One of the investigated mechanisms involves the arrest of the cell cycle at the G2/M phase.[3] This prevents the cell from entering mitosis and ultimately leads to cell death. Furthermore, some derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways, as evidenced by the increased expression of pro-apoptotic markers like BAX, CASPASE-3, and CASPASE-8.[2]
The following diagram illustrates a simplified potential signaling pathway for apoptosis induction by benzimidazole derivatives.
Caption: Simplified signaling pathways for apoptosis induction by benzimidazole derivatives.
References
- 1. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance studies of fungal strains to 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungal resistance to widely used antifungal agents poses a significant threat to agriculture and human health. Benzimidazole fungicides, a critical class of antifungals since the 1960s, have long been a subject of resistance studies due to their single-site mode of action.[1] This guide provides a comparative analysis of cross-resistance patterns among fungal strains to benzimidazole derivatives, offering insights into the underlying mechanisms and the experimental methodologies used to assess them. While specific data on 2-(chloromethyl)-5-methyl-1H-benzimidazole derivatives is limited in publicly available research, this guide will focus on well-documented members of the benzimidazole class, such as benomyl, carbendazim, and thiabendazole, to illustrate the principles of cross-resistance.
Understanding Cross-Resistance in Benzimidazole Fungicides
Cross-resistance occurs when a fungal strain develops resistance to one fungicide and, as a result, becomes resistant to other fungicides within the same chemical class that share a similar mechanism of action.[2] In the case of benzimidazoles, resistance is primarily linked to mutations in the β-tubulin gene, which is the target of these fungicides.[2][3][4][5] These fungicides work by binding to β-tubulin, a protein essential for the formation of microtubules. This disruption of microtubule assembly inhibits fungal cell division and growth.[1][3][6] Consequently, a mutation that alters the binding site on the β-tubulin protein can confer resistance to multiple benzimidazole compounds.[2]
Studies have consistently shown a high degree of positive cross-resistance among benzimidazole fungicides. Fungal isolates resistant to one benzimidazole, such as benomyl, are typically also resistant to other members of the class like carbendazim and thiabendazole.[2][7][8]
Quantitative Data on Cross-Resistance
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data, a common measure of antifungal efficacy, to illustrate typical cross-resistance patterns observed in fungal strains. Lower MIC values indicate greater antifungal activity.
| Fungal Strain | Fungicide | MIC (µg/mL) - Sensitive Strain | MIC (µg/mL) - Resistant Strain |
| Botrytis cinerea | Benomyl | 0.5 | >100 |
| Carbendazim | 0.2 | >100 | |
| Thiabendazole | 1.0 | >100 | |
| Colletotrichum gloeosporioides | Benomyl | 1.2 | >100 |
| Carbendazim | 0.8 | >100 | |
| Thiabendazole | 2.5 | >100 |
Note: This table is illustrative. Actual MIC values can vary depending on the specific fungal isolate and experimental conditions. A study on Colletotrichum spp. showed that 25 out of 34 isolates were cross-resistant to both benomyl and carbendazim, with EC50 values greater than 100 mg/L.[7]
Experimental Protocols
Accurate assessment of cross-resistance relies on standardized experimental protocols. The following are key methodologies employed in these studies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.
Protocol: Broth Microdilution Method
-
Preparation of Antifungal Stock Solutions: Dissolve the benzimidazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the antifungal stock solutions in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments from a fresh culture. The final inoculum concentration in the wells should be approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent. Include positive (no drug) and negative (no inoculum) control wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.
Mycelial Growth Inhibition Assay
This method assesses the effect of the fungicide on the radial growth of a fungus on a solid medium.
Protocol: Poisoned Food Technique
-
Medium Preparation: Prepare a solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of the benzimidazole fungicide. The fungicide is typically added to the molten agar before pouring it into Petri dishes.
-
Inoculation: Place a small plug of mycelium from the edge of an actively growing fungal culture onto the center of the fungicide-amended and control (no fungicide) agar plates.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate. The EC50 (Effective Concentration 50%), the concentration that inhibits 50% of mycelial growth, can then be determined.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the primary mechanism of benzimidazole resistance and a typical experimental workflow.
Caption: Mechanism of fungal resistance to benzimidazole fungicides.
Caption: Workflow for MIC determination to assess cross-resistance.
Conclusion
The extensive body of research on benzimidazole fungicides unequivocally demonstrates a high potential for cross-resistance among compounds within this class. This phenomenon is primarily driven by target-site mutations in the β-tubulin gene. For researchers and drug development professionals, understanding these cross-resistance patterns is crucial for designing effective and sustainable disease management strategies. When developing novel benzimidazole derivatives, it is imperative to conduct thorough cross-resistance studies against a panel of fungal strains with known resistance profiles to established benzimidazoles. This will help predict the potential for resistance development and inform the strategic use of new antifungal agents to prolong their efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazoles | FRAC [frac.info]
- 3. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Tubulin genes and the basis for benzimidazole sensitivity of the opportunistic fungus Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis for benzimidazole resistance from a novel β-tubulin binding site model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. thaiscience.info [thaiscience.info]
comparative analysis of synthetic routes to 2-(chloromethyl)-5-methyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2-(chloromethyl)-5-methyl-1H-benzimidazole, a crucial intermediate in the development of various pharmaceutical agents. The comparison focuses on reaction efficiency, procedural complexity, and reagent accessibility, supported by experimental data from peer-reviewed literature and patents.
Executive Summary
The synthesis of this compound can be effectively achieved through two main pathways:
-
Route 1: Direct Condensation (Phillips-Ladenburg Synthesis). This is a one-step method involving the reaction of 4-methyl-o-phenylenediamine with chloroacetic acid. It is a widely used, straightforward approach.
-
Route 2: Two-Step Synthesis via Hydroxymethyl Intermediate. This route involves the initial synthesis of 2-(hydroxymethyl)-5-methyl-1H-benzimidazole from 4-methyl-o-phenylenediamine and glycolic acid, followed by chlorination of the alcohol intermediate using a reagent such as thionyl chloride.
This guide presents a detailed comparison of these routes, offering insights into the advantages and disadvantages of each to aid in selecting the most suitable method for specific research and development needs.
Comparative Analysis of Synthetic Routes
The selection of a synthetic pathway is often a trade-off between yield, reaction time, cost, and ease of execution. The following table summarizes the key quantitative parameters for the two primary routes to this compound.
| Parameter | Route 1: Direct Condensation | Route 2: Two-Step Synthesis via Hydroxymethyl Intermediate |
| Starting Materials | 4-methyl-o-phenylenediamine, Chloroacetic acid | 4-methyl-o-phenylenediamine, Glycolic acid, Thionyl chloride |
| Number of Steps | 1 | 2 |
| Reaction Time | 4 - 8 hours[1] | Step 1: Not specified; Step 2: ~15 minutes (plus workup)[2] |
| Reported Yield | 80 - 98%[3][4] | Step 1: High (inferred); Step 2: High (inferred) |
| Catalyst/Reagent | Strong acid (e.g., 4N-5N HCl)[1][5] | Step 1: Acid catalyst; Step 2: Thionyl chloride[2] |
| Typical Solvents | Aqueous HCl[1][5] | Step 1: Aqueous acid; Step 2: Trichloromethane[2] |
| Purification | Neutralization, filtration, recrystallization[1][5] | Step 1: Neutralization, filtration; Step 2: Evaporation, crystallization[2] |
| Advantages | One-step, high yield, readily available starting materials. | May offer better control over side reactions in some cases. |
| Disadvantages | Requires handling of strong acids at high temperatures. | Longer overall synthesis time, requires an additional chlorinating agent. |
Experimental Protocols
Below are detailed experimental methodologies for the key synthetic steps discussed in this guide.
Route 1: Direct Condensation of 4-methyl-o-phenylenediamine and Chloroacetic Acid
This protocol is adapted from established procedures for the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives.[1][5]
Procedure:
-
A mixture of 4-methyl-o-phenylenediamine (1 mmol) and chloroacetic acid (1.2 to 1.5 equivalents) is prepared.[4]
-
A 4N or 5N solution of hydrochloric acid (10 mL) is added to the mixture.[1][5]
-
The reaction mixture is heated to reflux at a temperature of 100-120°C for a period of 4 to 8 hours.[1][4][5]
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature and then placed in an ice bath.
-
The cooled solution is neutralized by the dropwise addition of a dilute ammonium hydroxide or sodium hydroxide solution until a pH of 8-9 is reached, leading to the precipitation of the product.[4]
-
The precipitate is collected by filtration, washed with cold water to remove any residual acid, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Route 2: Two-Step Synthesis via 2-(hydroxymethyl)-5-methyl-1H-benzimidazole
This route is presented in two distinct steps.
Step 2a: Synthesis of 2-(hydroxymethyl)-5-methyl-1H-benzimidazole
This procedure is based on the synthesis of the analogous unsubstituted 1H-benzimidazol-2-yl-methanol.[6]
Procedure:
-
A mixture of 4-methyl-o-phenylenediamine and glycolic acid is prepared in an acidic medium.
-
The reaction mixture is heated to facilitate the condensation reaction.
-
After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the product.[6]
-
The solid product is collected by filtration, washed with water, and dried.
Step 2b: Chlorination of 2-(hydroxymethyl)-5-methyl-1H-benzimidazole
This protocol is adapted from the chlorination of a similar benzimidazole methanol derivative.[2]
Procedure:
-
To a stirred mixture of 2-(hydroxymethyl)-5-methyl-1H-benzimidazole (1 equivalent) in trichloromethane, add thionyl chloride (approximately 6.5 equivalents) dropwise.[2]
-
After the addition is complete, continue stirring the mixture at reflux temperature for 15 minutes.[2]
-
The solvent is then removed by evaporation under reduced pressure.
-
The resulting residue is dissolved in a minimal amount of a suitable solvent like 2-propanone.
-
The product is allowed to crystallize from the solution.
-
The crystals are collected by filtration and dried to yield this compound hydrochloride.
Logical Workflow of Comparative Analysis
The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental and resource considerations.
Caption: Decision workflow for selecting a synthetic route.
Conclusion
Both the direct condensation and the two-step synthesis offer viable pathways to this compound. The direct condensation method (Route 1) is generally more efficient, offering a high-yielding, one-pot synthesis. However, the two-step method (Route 2) may be preferable in situations where milder reaction conditions are desired for the initial benzimidazole ring formation, or if the hydroxymethyl intermediate is already available. The choice of synthesis will ultimately depend on the specific requirements of the research, including scale, available resources, and desired purity of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 1H-Benzimidazole,2-(chloromethyl)-5-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 4. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. banglajol.info [banglajol.info]
Safety Operating Guide
Navigating the Disposal of 2-(chloromethyl)-5-methyl-1H-benzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of 2-(chloromethyl)-5-methyl-1H-benzimidazole, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While an SDS for this compound was not specifically located, the data for the closely related compound, 2-(chloromethyl)benzimidazole, provides critical safety information.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A dust mask or respirator, especially when handling the solid form, to avoid inhalation.
-
Body Protection: A lab coat or other protective clothing.
Hazard Identification: 2-(Chloromethyl)benzimidazole is classified with the following hazards:
In case of exposure, follow standard first aid measures, such as flushing the affected area with water for at least 15 minutes and seeking immediate medical attention.[1][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste due to its chlorinated nature.[5] Improper disposal, such as pouring it down the drain or placing it in regular trash, is strictly prohibited.[3][6]
-
Waste Segregation: This is a critical first step. Halogenated organic waste must be collected separately from non-halogenated waste.[5][7][8] Mixing these waste streams can lead to dangerous reactions and complicates the disposal process.
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container.[3][9] The container must be compatible with the chemical; for halogenated solvents, polyethylene containers are often recommended as they are less prone to corrosion than metal.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[9][11] Include the approximate concentration and any other components mixed in the waste.
-
Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[12][13] This area should be at or near the point of generation and away from incompatible materials.
-
Spill Management: In the event of a spill, it should be treated as hazardous waste.[13] Absorb the spill with an inert material and place the contaminated material in the designated hazardous waste container.[10] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]
-
Final Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[12][13] Halogenated organic wastes are typically incinerated at a licensed hazardous waste disposal facility.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the related compound, 2-(chloromethyl)benzimidazole. This information is crucial for safe handling and risk assessment.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Melting Point | 146-148 °C (decomposes) | |
| Form | Powder | |
| CAS Number | 4857-04-9 | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines and the chemical's SDS.
References
- 1. fishersci.es [fishersci.es]
- 2. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. acs.org [acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling 2-(chloromethyl)-5-methyl-1H-benzimidazole
Essential Safety and Handling Guide for 2-(chloromethyl)-5-methyl-1H-benzimidazole
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for the closely related compound, 2-chloromethylbenzimidazole, and should be adapted to your specific laboratory conditions and a thorough risk assessment.
Hazard Identification and Safety Data
This compound is anticipated to be a hazardous substance. Based on data for analogous compounds, it is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Quantitative Data Summary (for 2-chloromethylbenzimidazole)
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed.[1][3] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1][3] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1][3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1][2][3] |
Precautionary Statements
| Type | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][3] P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3] P362: Take off contaminated clothing and wash before reuse.[2] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |
Operational Plan: Handling and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a properly functioning chemical fume hood.[1]
-
Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[1] | Prevents skin contact and irritation.[1][2][3] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[1][2] | Protects against splashes and dust particles causing serious eye irritation.[1][2][3] |
| Skin and Body Protection | A laboratory coat or a protective suit.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[4] | Mitigates the risk of respiratory tract irritation from inhaling dust.[1][2][3] |
Experimental Protocol: Synthesis of a Benzimidazole Derivative (Representative)
This protocol outlines a general procedure for the synthesis of a benzimidazole derivative, highlighting the necessary safety precautions when handling a compound like this compound.
Objective: To synthesize a 2-substituted benzimidazole derivative via condensation reaction.
Materials:
-
o-phenylenediamine derivative
-
Aldehyde or carboxylic acid
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Preparation: In a certified chemical fume hood, don all required PPE.
-
Reaction Setup: To a round-bottom flask, add the o-phenylenediamine derivative (1.0 eq) and the aldehyde or carboxylic acid (1.0-1.2 eq) in a suitable solvent.
-
Catalysis: Add a catalytic amount of a suitable acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a base solution (e.g., 10% NaOH) and precipitate the product.
-
Isolation: Collect the solid product by filtration, wash it with cold solvent, and dry it under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure benzimidazole derivative.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Categorization
-
Halogenated Organic Waste: This compound is a halogenated organic compound. It must be segregated from non-halogenated waste streams.[5]
Disposal Procedure
-
Solid Waste:
-
Liquid Waste:
-
Contaminated PPE:
-
Dispose of all used PPE, such as gloves and disposable lab coats, as hazardous waste in a designated container.
-
-
Final Disposal:
-
All waste must be disposed of through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[2]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
